2-Bromo-4-(tert-butyl)pyridine
Description
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Properties
IUPAC Name |
2-bromo-4-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOACEYFXFYWUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525487 | |
| Record name | 2-Bromo-4-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-34-1 | |
| Record name | 2-Bromo-4-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-(tert-butyl)pyridine
CAS Number: 50488-34-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-(tert-butyl)pyridine, a key heterocyclic building block in modern organic synthesis. This document outlines its physicochemical properties, detailed synthesis and reaction protocols, safety information, and spectroscopic profile, with a focus on its application in the development of complex molecules for the pharmaceutical and agrochemical industries.
Physicochemical and Safety Data
This compound is a substituted pyridine derivative valued for its specific reactivity. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling and substitution reactions, while the bulky tert-butyl group at the 4-position provides steric influence and enhances solubility in organic solvents.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 50488-34-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [2] |
| Molecular Weight | 214.10 g/mol | [3] |
| Physical Form | Colorless to light yellow liquid or solid | [1][3] |
| Boiling Point | 243.6 °C at 760 mmHg | [4][5] |
| Density | 1.293 g/cm³ | [4][5] |
| Storage Temperature | 2-8 °C, under inert atmosphere |[1] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Signal Word | Warning | [1] |
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the directed ortho-metalation of 4-tert-butylpyridine followed by bromination. Another prominent method is the Sandmeyer-like diazotization of 2-amino-4-(tert-butyl)pyridine.[7]
Experimental Protocol: Synthesis via Directed Lithiation and Bromination
This protocol details a laboratory procedure for synthesizing the title compound from 4-tert-butylpyridine.[2]
Reagents:
-
4-tert-butylpyridine
-
2-(Dimethylamino)ethanol
-
n-Butyllithium (in hexanes)
-
1,2-Dibromoethane (or another suitable bromine source like CBr₄)
-
Heptane (anhydrous)
-
Diethyl ether
-
Water, Brine, Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-(dimethylamino)ethanol (1.0 eq) in anhydrous heptane in a flask cooled in an ice bath.
-
Slowly add n-butyllithium (2.0 eq) via syringe. Stir the mixture at low temperature for 30 minutes.
-
Slowly add 4-tert-butylpyridine (1.0 eq) via syringe. Stir the resulting orange-colored solution at low temperature for 1 hour.
-
Cool the solution in an isopropanol/dry ice bath.
-
In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq) in anhydrous heptane and cool it in an ice bath.
-
Slowly add the pre-cooled brominating agent solution to the reaction mixture via cannula. A brown, non-homogeneous mixture will form.
-
Stir the reaction at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of water.
-
Extract the mixture twice with diethyl ether.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using 10-20% ethyl acetate in heptane as eluent) to yield this compound.[2]
Chemical Reactivity and Applications in Drug Discovery
This compound is not typically used for its direct biological activity but as a crucial intermediate for building more complex molecular architectures.[3] Its primary value lies in the reactivity of the C-Br bond at the 2-position, which is activated for two major classes of reactions essential in medicinal chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the bromide by various nucleophiles (e.g., amines, thiols) to form 2-substituted pyridine derivatives.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond readily participates in reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. These reactions are fundamental for assembling the core structures of many active pharmaceutical ingredients (APIs).[3][7]
General Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative starting point for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1–1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[8]
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 eq)[8]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)[8]
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[8]
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until completion (monitor by TLC or LC-MS).[8]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[8]
-
Filter, concentrate, and purify the crude product by column chromatography.
Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, its spectroscopic data can be reliably predicted based on its structure and data from analogous compounds like 2-bromo-4-methylpyridine.[9] This predictive analysis is a crucial tool for researchers in characterizing their reaction products.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
|---|---|
| ¹H NMR | - Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the pyridine ring protons at positions 3, 5, and 6. The H-6 proton is expected to be the most downfield. - A sharp singlet in the aliphatic region (approx. 1.3-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | - Five signals for the pyridine ring carbons. The carbon attached to the bromine (C-2) will be significantly downfield (approx. 140-145 ppm). - Two signals for the tert-butyl group: a quaternary carbon and a methyl carbon signal. |
| IR Spectroscopy | - Aromatic C-H stretching: ~3000-3100 cm⁻¹ - Aliphatic C-H stretching: ~2850-3000 cm⁻¹ - C=N and C=C stretching (pyridine ring): ~1550-1610 cm⁻¹ - C-Br stretching: ~900-1100 cm⁻¹ |
| Mass Spectrometry (EI) | - A characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). - A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4,4'-Di-tert-butyl-2,2'-bipyridyl | C18H24N2 | CID 4249187 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Bromo-4-(tert-butyl)pyridine molecular weight and formula
An In-depth Technical Guide to 2-Bromo-4-(tert-butyl)pyridine
This technical guide provides essential information on the chemical properties and synthesis of this compound, a heterocyclic organic compound of interest to researchers and professionals in drug development and material science.
Chemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C9H12BrN[1][2][3][4][5] |
| Molecular Weight | 214.1 g/mol [1][3] |
| CAS Number | 50488-34-1[1] |
| Boiling Point | 243.6°C at 760 mmHg[1][2][4][5] |
| Density | 1.293 g/cm³[1][2][4][5] |
| Flash Point | 101.1°C[1][2][5] |
Synthesis Protocol: Direct Halogenation
A primary method for the synthesis of this compound is through the direct halogenation of 4-(tert-butyl)pyridine.[1] This electrophilic substitution reaction introduces a bromine atom onto the pyridine ring. The tert-butyl group influences the regioselectivity of this reaction.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, a solution of 4-tert-butylpyridine is prepared using a suitable solvent, such as heptane.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen) and at a controlled temperature (e.g., in an ice bath), a solution of butyllithium in hexane is slowly added to a stirred solution of 2-(dimethylamino)ethanol in heptane. This mixture is stirred for approximately 30 minutes at a low temperature.
-
Addition of Starting Material: 4-tert-butylpyridine is then slowly introduced into the reaction mixture via a syringe. The mixture is stirred for an additional hour at a low temperature, during which an orange-colored solution typically forms.
-
Bromination: A brominating agent, such as elemental bromine (Br2), is then added to the reaction mixture. This step is often performed in the presence of a Lewis acid catalyst and may require elevated temperatures to proceed efficiently.
-
Quenching and Extraction: Upon completion of the reaction, the mixture is carefully quenched. The organic product is then extracted using an appropriate solvent.
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, to isolate the this compound isomer.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via direct halogenation.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | 50488-34-1 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 50488-34-1 [chemicalbook.com]
- 4. This compound | CAS#:50488-34-1 | Chemsrc [chemsrc.com]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(tert-butyl)pyridine is a key heterocyclic intermediate widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, combining a reactive bromo-functionalized pyridine ring with a sterically bulky tert-butyl group, make it a valuable building block for creating novel compounds with diverse biological activities. A thorough understanding of its physical properties is paramount for its effective use in chemical synthesis, process development, and formulation. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 50488-34-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 243.6 °C at 760 mmHg | [2][3] |
| Density | 1.293 g/cm³ | [2][3][5] |
| Melting Point | Not Applicable (Liquid at room temperature) | [2] |
| Solubility | No quantitative data available; expected to be soluble in organic solvents. | [3] |
| Flash Point | 101.1 °C | [2][3] |
| Refractive Index | 1.521 (Predicted) | [3] |
| pKa | 1.50 ± 0.10 (Predicted) |
Experimental Protocols
Accurate determination of physical properties is essential for compound characterization and process optimization. The following are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of this compound can be determined using the capillary method.
Apparatus:
-
Thiele tube or melting point apparatus with boiling point determination capability
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Heat transfer fluid (e.g., silicone oil)
Procedure:
-
A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heat transfer fluid.
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or by the mass/volume method.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Water bath for temperature control
-
Graduated cylinder (for mass/volume method)
Procedure (using a pycnometer):
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The volume of the pycnometer is determined by repeating the above steps with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The density is calculated using the formula: Density = Mass of sample / Volume of pycnometer.
Determination of Solubility
A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, toluene, acetone, dimethylformamide, dimethyl sulfoxide).
Procedure:
-
Approximately 0.1 mL of this compound is added to a test tube.
-
To this, 1 mL of the chosen solvent is added in portions.
-
The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.
-
The mixture is visually inspected for homogeneity. A clear, single-phase solution indicates solubility. The formation of a cloudy mixture, separate layers, or the presence of undissolved droplets indicates insolubility or partial solubility.
-
The process is repeated for each solvent. Observations are recorded as soluble, partially soluble, or insoluble.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound.
Caption: Workflow for the physical characterization of this compound.
This structured approach ensures that all critical physical properties are accurately determined and documented, providing a solid foundation for the successful application of this compound in research and development.
References
2-Bromo-4-(tert-butyl)pyridine structural information and NMR data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, nuclear magnetic resonance (NMR) data, and a detailed experimental protocol for the synthesis of 2-Bromo-4-(tert-butyl)pyridine. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.
Structural and Physicochemical Properties
This compound is a substituted pyridine derivative with the chemical formula C₉H₁₂BrN.[1][2] Its structural and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| CAS Number | 50488-34-1 |
| Appearance | Colorless to light yellow liquid or solid |
| Density | 1.293 g/cm³[2] |
| Boiling Point | 243.6 °C at 760 mmHg[2] |
| SMILES | CC(C)(C)c1ccnc(Br)c1 |
Nuclear Magnetic Resonance (NMR) Data
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the tert-butyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | ~7.3 | dd | J ≈ 5.0, 1.5 |
| H-5 | ~7.5 | d | J ≈ 1.5 |
| H-6 | ~8.2 | d | J ≈ 5.0 |
| -C(CH₃)₃ | ~1.3 | s | - |
Predicted ¹³C NMR Data
The carbon NMR spectrum will display signals for the five distinct carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~142 |
| C-3 | ~125 |
| C-4 | ~160 |
| C-5 | ~121 |
| C-6 | ~150 |
| -C(CH₃)₃ | ~35 |
| -C(CH₃)₃ | ~30 |
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound is through the ortho-lithiation of 4-(tert-butyl)pyridine followed by bromination. The following protocol is a detailed methodology for this synthesis.[1]
Materials and Reagents:
-
4-(tert-butyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with a solution of 4-(tert-butyl)pyridine in anhydrous diethyl ether under an inert atmosphere.
-
Litiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Bromination: A solution of 1,2-dibromoethane in anhydrous diethyl ether is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 1-2 hours at the same temperature.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Logical Relationship Diagram
The following diagram illustrates the relationship between the key structural features of this compound and their expected NMR spectroscopic signatures.
Caption: Correlation of molecular structure with NMR signals.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2-bromo-4-(tert-butyl)pyridine from 4-tert-butylpyridine. This key intermediate is valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, owing to its unique combination of steric and electronic properties. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions and nucleophilic substitutions.
Synthetic Strategies
Two primary strategies are employed for the synthesis of this compound: direct electrophilic bromination and a two-step process involving the formation of a pyridine N-oxide intermediate.
1. Direct Electrophilic Aromatic Bromination:
This approach involves the direct reaction of 4-tert-butylpyridine with a brominating agent. Pyridine is an electron-deficient aromatic system, which deactivates the ring towards electrophilic attack. Therefore, this reaction typically requires a catalyst and/or harsh reaction conditions to proceed. Common brominating agents for this transformation include elemental bromine (Br₂) in the presence of a Lewis acid catalyst, and N-bromosuccinimide (NBS).
The regioselectivity of the direct bromination is influenced by both steric and electronic factors. The bulky tert-butyl group at the 4-position sterically hinders the adjacent 3- and 5-positions, thereby favoring substitution at the 2- and 6-positions. Electronically, the nitrogen atom deactivates the entire ring, but the effect is most pronounced at the 2- and 4-positions. The interplay of these effects can lead to a mixture of products, and careful optimization of reaction conditions is crucial to achieve high selectivity for the desired 2-bromo isomer.
2. Bromination via Pyridine N-Oxide Intermediate:
A more regioselective and often higher-yielding approach involves the initial oxidation of 4-tert-butylpyridine to its corresponding N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile to the 2- and 4-positions. Subsequent bromination of the N-oxide, followed by deoxygenation, affords the desired this compound. This method offers better control over the reaction and generally provides a cleaner product profile.
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthetic routes to this compound.
| Parameter | Direct Bromination (via Lithiation) | Bromination via N-Oxide |
| Starting Material | 4-tert-Butylpyridine | 4-tert-Butylpyridine |
| Key Reagents | n-Butyl lithium, 1,2-dibromoethane | m-CPBA or H₂O₂/AcOH, POCl₃/PBr₃ or other brominating agents |
| Yield | 28%[1] | Generally high (specific yield not reported in literature) |
| Purity | Requires chromatographic purification[1] | Generally high, may require purification |
| Reaction Conditions | Low temperature (-78 °C to rt)[1] | Oxidation: rt to reflux; Bromination/Deoxygenation: Varies |
| Key Advantages | Single operational step from activated intermediate | High regioselectivity, milder conditions for bromination |
| Key Disadvantages | Use of pyrophoric and moisture-sensitive reagents, moderate yield | Two-step process |
Experimental Protocols
Method 1: Synthesis of this compound via N-Oxide
This protocol is a representative procedure based on established methods for the N-oxidation of pyridines and subsequent bromination.
Step 1: Synthesis of 4-(tert-butyl)pyridine-N-oxide
-
Materials: 4-tert-butylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-tert-butylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(tert-butyl)pyridine-N-oxide as a solid. The product can be further purified by recrystallization if necessary.
-
Step 2: Synthesis of this compound
-
Materials: 4-(tert-butyl)pyridine-N-oxide, phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide salt.
-
Procedure:
-
Place 4-(tert-butyl)pyridine-N-oxide (1.0 eq) in a round-bottom flask.
-
Carefully add phosphorus oxybromide (POBr₃) (1.2 eq) at 0 °C.
-
Slowly warm the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide to pH > 8.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Signaling Pathways & Experimental Workflows
Caption: Mechanism of electrophilic bromination on the activated pyridine N-oxide ring.
Caption: Overall experimental workflow for the synthesis via the N-oxide route.
References
An In-depth Technical Guide to the Electrophilic Bromination of 4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 4-(tert-butyl)pyridine, a key transformation in the synthesis of functionalized pyridine derivatives for applications in pharmaceuticals, agrochemicals, and materials science. This document details the underlying principles of pyridine reactivity, strategies to overcome its inherent low reactivity towards electrophiles, and available experimental methodologies.
Introduction: The Challenge of Pyridine Bromination
Pyridine, an electron-deficient heteroaromatic system, presents a significant challenge for direct electrophilic aromatic substitution (EAS) reactions such as bromination. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, while the electronegativity of the nitrogen deactivates the aromatic ring towards electrophilic attack. Reactions typically require harsh conditions and often result in substitution primarily at the 3-position.
The presence of a tert-butyl group at the 4-position of the pyridine ring introduces both electronic and steric factors that influence the regiochemical outcome of bromination. The tert-butyl group is an electron-donating group through induction, which slightly activates the ring compared to unsubstituted pyridine. However, its significant steric bulk hinders electrophilic attack at the adjacent 3- and 5-positions.
Strategies for the Bromination of 4-(tert-butyl)pyridine
Two primary strategies are employed for the bromination of 4-(tert-butyl)pyridine: direct electrophilic bromination under forcing conditions and a two-step sequence involving the activation of the pyridine ring via N-oxide formation.
Direct Electrophilic Bromination
Direct bromination of 4-(tert-butyl)pyridine requires highly reactive brominating agents and/or acidic catalysts to overcome the low nucleophilicity of the pyridine ring.
Reaction Scheme:
The regioselectivity of this reaction is a delicate balance between the directing effect of the ring nitrogen (favoring substitution at the 3- and 5-positions) and the steric hindrance of the bulky tert-butyl group.
Bromination via Pyridine N-oxide
Activation of the pyridine ring can be achieved by forming the corresponding N-oxide. The N-oxide group is strongly activating and directs electrophilic substitution to the 2- and 4-positions. Subsequent deoxygenation of the N-oxide yields the brominated pyridine.
Reaction Scheme:
This method offers a milder and often more regioselective route to 2-brominated derivatives.
Quantitative Data Summary
Currently, there is a limited amount of published quantitative data specifically for the electrophilic bromination of 4-(tert-butyl)pyridine. The following table summarizes expected outcomes based on general principles of pyridine chemistry and data from related compounds.
| Product | Bromination Method | Reagents | Typical Yield | Reference |
| 3-Bromo-4-(tert-butyl)pyridine | Direct Electrophilic Bromination | Br₂, Oleum | Moderate | General Principle |
| 3,5-Dibromo-4-(tert-butyl)pyridine | Direct Electrophilic Bromination | Excess Br₂, Oleum | Moderate to Good | General Principle |
| 2-Bromo-4-(tert-butyl)pyridine | Via N-oxide | 1. m-CPBA 2. POBr₃ | Good | General Principle |
Note: Yields are estimates and will vary depending on specific reaction conditions.
Experimental Protocols
The following are representative experimental protocols for the synthesis of brominated 4-(tert-butyl)pyridine derivatives.
Synthesis of 3-Bromo-4-methylpyridine (Analogous Procedure)
This procedure for the bromination of 4-methylpyridine can be adapted for 4-(tert-butyl)pyridine, likely requiring optimization of reaction time and temperature.
Materials:
-
4-Methylpyridine
-
Aluminum chloride (AlCl₃)
-
Potassium bromide (KBr)
-
Bromine (Br₂)
-
Dichloromethane
-
Sodium hydroxide solution
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-methylpyridine (0.054 mol) under a nitrogen atmosphere at room temperature. Stir the mixture for 1 hour.
-
Heat the reaction mixture to 120°C and slowly add bromine (0.07 mol) dropwise over 1 hour.
-
Continue heating and stirring at 120°C for 26 hours.
-
After cooling to room temperature, pour the reaction mixture into crushed ice with stirring.
-
Neutralize the mixture with sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and remove the solvent by steam distillation.
-
Purify the resulting oily product by column chromatography (petroleum ether:ethyl acetate = 6:1) to yield 3-bromo-4-methylpyridine.[1]
Synthesis of this compound via N-Oxide (General Procedure)
This general procedure outlines the N-oxide activation route.
Step 1: Synthesis of 4-(tert-butyl)pyridine-N-oxide
Materials:
-
4-(tert-butyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
Dissolve 4-(tert-butyl)pyridine in dichloromethane.
-
Add m-CPBA portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(tert-butyl)pyridine-N-oxide.
Step 2: Bromination of 4-(tert-butyl)pyridine-N-oxide
Materials:
-
4-(tert-butyl)pyridine-N-oxide
-
Phosphorus oxybromide (POBr₃)
Procedure:
-
Heat a mixture of 4-(tert-butyl)pyridine-N-oxide and phosphorus oxybromide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction mixture with ice water.
-
Make the solution basic with a sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield crude this compound-N-oxide.
Step 3: Deoxygenation of this compound-N-oxide
Materials:
-
This compound-N-oxide
-
Phosphorus trichloride (PCl₃)
-
Dichloromethane
Procedure:
-
Dissolve this compound-N-oxide in dichloromethane.
-
Add phosphorus trichloride dropwise at 0°C.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and neutralize with a sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and purify by chromatography to obtain this compound.
Reaction Mechanisms and Pathways
The following diagrams illustrate the proposed mechanisms for the electrophilic bromination of 4-(tert-butyl)pyridine.
References
An In-depth Technical Guide to the Reactivity of 2-Bromo-4-(tert-butyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Bromo-4-(tert-butyl)pyridine, a versatile building block in modern organic synthesis. The presence of a bromine atom at the electron-deficient 2-position of the pyridine ring, combined with the sterically influential tert-butyl group at the 4-position, imparts a unique reactivity profile that is highly valuable in the construction of complex molecular architectures. This document details its utility in a range of pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, lithiation, and Grignard reactions. This guide is intended to be a comprehensive resource, providing tabulated quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to facilitate its application in research and development.
Introduction
Halogenated pyridines are indispensable intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic placement of a halogen atom provides a reactive handle for a multitude of chemical transformations, enabling the diversification of the pyridine core.[1] this compound has emerged as a particularly useful synthon due to its distinct combination of electronic and steric properties. The bromine atom at the 2-position readily participates in nucleophilic substitution and a variety of cross-coupling reactions.[1] Concurrently, the bulky tert-butyl group at the 4-position can influence regioselectivity and enhance solubility in organic solvents.[1] This guide will explore the key facets of this reagent's reactivity, offering practical insights for its effective utilization in synthesis.
Synthesis of this compound
The most common and regioselective method for the synthesis of this compound is through the directed ortho-lithiation of 4-(tert-butyl)pyridine, followed by quenching with a bromine source. This approach offers high control over the position of bromination, which can be challenging to achieve through direct electrophilic bromination of the pyridine ring.[1]
Experimental Protocol: Synthesis via Directed Lithiation
This protocol details the synthesis of this compound from 4-(tert-butyl)pyridine.
Materials:
-
4-(tert-butyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-(Dimethylamino)ethanol
-
1,2-Dibromoethane or Hexabromoethane
-
Anhydrous heptane
-
Anhydrous diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Heptane
Procedure: [2]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of 2-(dimethylamino)ethanol (1.0 equivalent) in anhydrous heptane is prepared and cooled in an ice bath.
-
A solution of n-butyllithium in hexanes (2.0 equivalents) is added dropwise, maintaining the temperature below 0 °C. The mixture is stirred at this temperature for 30 minutes.
-
4-(tert-butyl)pyridine (1.0 equivalent) is then added slowly, and the reaction mixture is stirred at low temperature for 1 hour, resulting in an orange-colored solution.
-
The solution is then cooled further using an isopropanol/dry ice bath. A pre-cooled solution of a brominating agent such as 1,2-dibromoethane or hexabromoethane (1.2 equivalents) in anhydrous heptane is added slowly via cannula.
-
The resulting mixture is stirred at low temperature for 1 hour, then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the careful addition of water at 0 °C.
-
The mixture is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to afford this compound.[2]
Table 1: Synthesis of this compound
| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(tert-butyl)pyridine | 1. n-BuLi, 2-(dimethylamino)ethanol2. CBr4 | Heptane | -78 to RT | 12 | 28 | [2] |
Reactivity in Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl and vinyl-substituted pyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the potentially coordinating pyridine nitrogen.
Table 2: Suzuki-Miyaura Coupling of this compound (Note: Specific examples for this substrate are limited in the literature; data for analogous 2-bromopyridines are provided as a predictive guide.)
| Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | 70-90 (est.) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 (est.) |
| Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 75-90 (est.) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-alkyl substituted 2-amino-4-(tert-butyl)pyridines. These products are common motifs in pharmacologically active compounds.
Table 3: Buchwald-Hartwig Amination of this compound (Note: Specific examples for this substrate are limited in the literature; data for analogous 2-bromopyridines are provided as a predictive guide.)
| Amine Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 (est.) |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | 70-85 (est.) |
| n-Butylamine | Pd(OAc)₂ / dppf | K₃PO₄ | t-BuOH | 100 | 24 | 75-90 (est.) |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 2-alkynyl-4-(tert-butyl)pyridines through the reaction of this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Table 4: Sonogashira Coupling of this compound (Note: Specific examples for this substrate are limited in the literature; data for analogous 2-bromopyridines are provided as a predictive guide.)
| Alkyne Partner | Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 80-95 (est.) |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 16 | 75-90 (est.) |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 90 | 24 | 70-85 (est.) |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr). The bromine atom at the 2-position of this compound can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, typically under thermal conditions.
Experimental Protocol: Substitution with Sodium Methoxide
This protocol describes the synthesis of 2-methoxy-4-(tert-butyl)pyridine.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH) or Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous methanol or DMF, add sodium methoxide (1.2-1.5 equivalents) portion-wise at room temperature.
-
The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography or distillation affords 2-methoxy-4-(tert-butyl)pyridine.
Table 5: Nucleophilic Aromatic Substitution of this compound (Note: Specific examples for this substrate are limited in the literature; data for analogous 2-bromopyridines are provided as a predictive guide.)
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methoxide | NaOMe | MeOH | Reflux | 12-24 | 85-95 (est.) |
| Thiophenoxide | PhSNa | DMF | 100 | 8 | 80-90 (est.) |
| Piperidine | Piperidine | neat | 150 | 24 | 70-85 (est.) |
Organometallic Chemistry
Lithiation and Grignard Reagent Formation
This compound can be converted into its corresponding organolithium or Grignard reagent through halogen-metal exchange. These highly reactive intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups at the 2-position.
Experimental Protocol: Grignard Formation and Reaction with an Aldehyde
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a small amount of anhydrous THF. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise from the addition funnel to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), the remaining solution is added at a rate to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours or until completion as monitored by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the corresponding secondary alcohol.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its unique electronic and steric properties allow for a wide range of chemical transformations at the 2-position of the pyridine ring. This guide has provided a detailed overview of its reactivity in key synthetic reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and the formation of organometallic intermediates. The provided experimental protocols and tabulated data serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient and strategic use of this important synthon in the creation of novel and complex molecules.
References
An In-depth Technical Guide to the Core Reactions of 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical transformations involving 2-Bromo-4-(tert-butyl)pyridine, a versatile building block in modern organic synthesis. The unique electronic and steric properties imparted by the bromine atom at the 2-position and the bulky tert-butyl group at the 4-position make this reagent a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] This document details the primary reaction classes, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, providing experimental protocols and quantitative data to aid in reaction design and optimization.
Synthesis of this compound
A common method for the synthesis of this compound involves the directed ortho-metalation of 4-(tert-butyl)pyridine followed by bromination.
Experimental Protocol
In a flask under a nitrogen atmosphere, a solution of 2-(dimethylamino)ethanol (1.0 equivalent) in heptane is cooled in an ice bath. Butyllithium in hexanes (2.0 equivalents) is added slowly, and the mixture is stirred for 30 minutes. 4-(tert-butyl)pyridine (1.0 equivalent) is then added dropwise, and the resulting orange solution is stirred for 1 hour. The reaction mixture is then cooled further, and a pre-cooled solution of tetrabromomethane (1.2 equivalents) in heptane is added slowly. The reaction is stirred at low temperature for 1 hour, then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of 10-20% ethyl acetate in heptane) to yield this compound as a brown oil (yields can be modest, around 28%).[3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron compounds.
The following data is representative of Suzuki-Miyaura reactions with analogous 2-bromopyridine substrates and should be considered as a starting point for optimization.
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 12 | ~81[4] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | ~92[4] |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 85 | 18 | ~80[5] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 12 | ~73[4] |
To a dry Schlenk flask are added this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[4] The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1) is then added via syringe.[6] The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.[7][8]
The following data is representative of Buchwald-Hartwig aminations with analogous 2-bromopyridine substrates and should be considered as a starting point for optimization.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | >90[9] |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | ~95[7] |
| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 80 | ~98[10] |
| Pyrrolidine | Pd(OAc)₂ (1) | dppp (1.5) | NaOtBu (1.4) | Toluene | 80 | 98[10] |
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-3.0 equiv.).[9] this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The tube is sealed and the mixture is heated with vigorous stirring to the desired temperature (e.g., 80-110 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[9]
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Sonogashira Coupling
The Sonogashira coupling is employed to form C-C bonds between this compound and terminal alkynes, yielding 2-alkynyl-4-(tert-butyl)pyridines.[11]
The following data is representative of Sonogashira couplings with analogous bromopyridine substrates and should be considered as a starting point for optimization.
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | ~96[12] |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | ~91[12] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3) | THF | 60 | ~85[3][13] |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | DIPA | 70 | ~88[14] |
To a dry Schlenk flask under an argon atmosphere are added this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).[3] The flask is evacuated and backfilled with argon three times. Anhydrous and degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv.) are added via syringe.[3] The mixture is stirred at room temperature for 10 minutes before the terminal alkyne (1.1 equiv.) is added dropwise. The reaction is stirred at the appropriate temperature (e.g., room temperature to 60 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[3]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the bromine at the 2-position, facilitates nucleophilic aromatic substitution (SNAr) reactions.
Reactivity Principles
In SNAr reactions on halopyridines, nucleophilic attack is favored at the 2- and 4-positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[15] For this compound, direct displacement of the bromide by strong nucleophiles such as alkoxides, thiolates, and amines can occur, typically under forcing conditions (high temperatures).
Experimental Protocol (Representative)
A mixture of this compound (1.0 equiv.) and a nucleophile (e.g., sodium methoxide, 1.5 equiv.) in a suitable solvent (e.g., DMF or DMSO) is heated in a sealed tube (e.g., at 100-150 °C). The reaction is monitored by TLC or LC-MS. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.
Metal-Halogen Exchange
The bromine atom of this compound can undergo metal-halogen exchange, typically with organolithium reagents, to form a lithiated pyridine species. This intermediate can then be trapped with various electrophiles.
Reactivity Principles
The lithium-halogen exchange is a rapid equilibrium process. The use of strong alkyllithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures (typically -78 °C or lower) can efficiently generate the 2-lithio-4-(tert-butyl)pyridine intermediate.[16] This highly reactive species can then be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups at the 2-position.[17][18]
Experimental Protocol (Representative)
To a solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equiv.) is added dropwise. The mixture is stirred at this temperature for a short period (e.g., 15-30 minutes) to allow for the exchange to occur. The desired electrophile (1.2 equiv.) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.[16]
Logical Relationship Diagram
Caption: Logical workflow for metal-halogen exchange and subsequent electrophilic quench.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. joss.tcnj.edu [joss.tcnj.edu]
- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of 2-Bromo-4-(tert-butyl)pyridine as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, pyridine derivatives hold a prominent position due to their prevalence in a wide array of pharmaceuticals and biologically active compounds. This technical guide provides an in-depth exploration of 2-Bromo-4-(tert-butyl)pyridine, a versatile chemical intermediate whose unique structural and electronic properties make it a valuable building block in drug discovery and development. This document will detail its synthesis, physical and spectral properties, and its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, supported by experimental protocols and quantitative data.
Physicochemical and Spectral Properties
This compound is a colorless to light yellow liquid or solid with a molecular formula of C₉H₁₂BrN and a molecular weight of 214.10 g/mol .[1][2] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂BrN | [1][3] |
| Molecular Weight | 214.10 g/mol | [1][3] |
| Boiling Point | 243.6 °C at 760 mmHg | [1][2] |
| Density | 1.293 g/cm³ | [1][2] |
| Flash Point | 101.1 °C | [2] |
| CAS Number | 50488-34-1 | [1] |
The spectral data for this compound are crucial for its identification and characterization. While experimental spectra are not always readily available in public domains, predicted data based on spectroscopic principles provide valuable insights.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the three aromatic protons and the tert-butyl group protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating tert-butyl group. |
| ¹³C NMR | Six distinct signals for the five pyridine ring carbons and the four carbons of the tert-butyl group. The carbon atom bonded to bromine is expected to have a significant downfield shift. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). |
| Infrared (IR) | Characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring. |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the direct halogenation of 4-(tert-butyl)pyridine being a common approach.[4] However, controlling the regioselectivity to favor the 2-bromo isomer is a key challenge. An alternative method involves a directed ortho-metalation strategy.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
This protocol describes the synthesis of this compound from 4-tert-butylpyridine.
Reaction Scheme: 4-tert-butylpyridine → this compound
Materials:
-
4-tert-butylpyridine
-
2-(dimethylamino)ethanol
-
n-Butyllithium (in hexanes)
-
Bromine or a suitable bromine source (e.g., 1,2-dibromoethane)
-
Heptane
-
Ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/heptane mixture for elution
Procedure:
-
Under a nitrogen atmosphere, a solution of 2-(dimethylamino)ethanol (47.8 mmol) in heptane (200 mL) is cooled in an ice bath.
-
A solution of n-butyllithium in hexanes (96 mmol) is slowly added via syringe, and the mixture is stirred at low temperature for 30 minutes.
-
4-tert-butylpyridine (47.8 mmol) is then slowly added, and the reaction mixture is stirred for 1 hour to form an orange-colored solution.[3]
-
The solution is cooled, and a pre-cooled solution of a brominating agent (e.g., fully bromomethane, 57.3 mmol) in heptane (200 mL) is added slowly.[3]
-
The resulting mixture is stirred at low temperature for 1 hour, then allowed to warm to room temperature and stirred overnight.[3]
-
The reaction is quenched by the careful addition of water.[3]
-
The mixture is extracted twice with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]
-
The residue is purified by column chromatography on silica gel using a 10-20% ethyl acetate/heptane eluent to yield this compound.[3]
Quantitative Data: A reported yield for this procedure is approximately 28%.[3] Optimization of reaction conditions may lead to higher yields.
Role as a Key Chemical Intermediate
The synthetic utility of this compound lies in the reactivity of the bromine atom at the 2-position of the pyridine ring. This bromine atom serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions, making it a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][4]
The general workflow for utilizing this compound as an intermediate is depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound readily participates in this reaction to form 2-aryl-4-(tert-butyl)pyridines, which are common scaffolds in medicinal chemistry.
Reaction Scheme: this compound + 4-Methoxyphenylboronic acid → 2-(4-Methoxyphenyl)-4-(tert-butyl)pyridine
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data: While specific data for this exact reaction is not readily available, similar Suzuki couplings with 2-bromo-4-methylpyridine and 4-methoxyphenylboronic acid on a related substrate have reported high yields, often in the range of 92%.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in synthesizing 2-alkynyl-4-(tert-butyl)pyridines.
Reaction Scheme: this compound + Trimethylsilylacetylene → 2-((Trimethylsilyl)ethynyl)-4-(tert-butyl)pyridine
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Add anhydrous and degassed solvent (e.g., THF) and base (e.g., triethylamine).
-
Add trimethylsilylacetylene (1.1-1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Work-up involves quenching the reaction, extraction with an organic solvent, washing, drying, and concentration.
-
The crude product is then purified by column chromatography.
Quantitative Data: Yields for Sonogashira couplings on similar bromopyridine substrates are generally good to excellent, often exceeding 70-80%.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of 2-amino-4-(tert-butyl)pyridine derivatives from this compound and a primary or secondary amine.
Reaction Scheme: this compound + Morpholine → 4-(4-(tert-butyl)pyridin-2-yl)morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube, add the palladium precursor (1-3 mol%), phosphine ligand (2-6 mol%), and base (1.4-2.0 equiv).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2-1.5 equiv).
-
Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed.
-
After cooling, the mixture is diluted with an organic solvent, washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
Quantitative Data: The Buchwald-Hartwig amination of 2-bromopyridines with various amines typically proceeds in good to excellent yields, often ranging from 60% to over 90%, depending on the specific substrates and conditions used.[5][6]
Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active compounds, including kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. The ability to readily functionalize the 2-position of the pyridine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. For instance, the imidazo[4,5-b]pyridine core, a known bioisostere of purine, is found in numerous kinase inhibitors and can be synthesized from appropriately substituted 2-aminopyridines, which are accessible from this compound via Buchwald-Hartwig amination followed by further transformations.[7]
While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of numerous investigational kinase inhibitors. The general strategy involves using the cross-coupling reactions described above to introduce key pharmacophoric features.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique combination of a reactive bromine handle at the 2-position and a sterically influential tert-butyl group at the 4-position allows for a wide range of controlled chemical transformations. The ability to readily participate in key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions makes it an indispensable building block for the construction of complex, biologically active molecules, including potential kinase inhibitors. The detailed protocols and data presented in this guide underscore its importance and provide a practical resource for researchers and scientists in the field.
References
The Pivotal Role of 2-Bromo-4-(tert-butyl)pyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, heterocyclic compounds, particularly substituted pyridines, have emerged as privileged scaffolds due to their prevalence in a vast number of biologically active molecules. This technical guide focuses on the applications of 2-Bromo-4-(tert-butyl)pyridine, a versatile and strategically functionalized intermediate, in the field of medicinal chemistry. Its unique combination of a reactive bromine atom and a sterically influential tert-butyl group makes it a valuable starting material for the synthesis of complex molecules, most notably kinase inhibitors for the treatment of cancer and inflammatory diseases.
Core Attributes and Synthetic Versatility
This compound possesses a distinct set of chemical properties that render it an invaluable tool for medicinal chemists. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1] Concurrently, the bulky tert-butyl group at the 4-position exerts significant steric hindrance, which can influence the regioselectivity of reactions and modulate the conformational properties of the final compound, thereby impacting its interaction with biological targets.[2]
This strategic arrangement of functional groups allows for the efficient construction of complex molecular architectures through several key synthetic transformations, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution: Allowing for the introduction of a wide range of nucleophiles.
These reactions are fundamental in the assembly of kinase inhibitors, a class of drugs that target protein kinases involved in aberrant cellular signaling pathways.
Application in the Synthesis of Kinase Inhibitors: A Case Study with a Thiazole Analog
Synthetic Strategy: Suzuki-Miyaura Coupling
The primary synthetic route to this class of inhibitors involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the reactive halogenated position. This is a crucial step for interacting with a hydrophobic region of the kinase.[3]
Table 1: Reagents for the Suzuki-Miyaura Coupling of a 2-Bromo-4-(tert-butyl) Heterocycle
| Reagent | Role | Typical Amount (equivalents) | Notes |
| 2-Amino-5-bromo-4-tert-butylthiazole | Starting Material | 1.0 | The pyridine analog would be used here. |
| (4-Fluorophenyl)boronic acid | Coupling Partner | 1.2 | Introduces the aryl moiety. |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 0.05 | A common palladium catalyst for this reaction. |
| Potassium Carbonate | Base | 2.0 | Activates the boronic acid. |
| 1,4-Dioxane / Water | Solvent | - | A common solvent system for Suzuki couplings. |
Biological Activity of Synthesized Analogs
The following table summarizes the in vitro activity of a series of p38 MAP Kinase α inhibitors synthesized from the thiazole analog. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the p38 MAP Kinase α enzymatic activity.[3]
Table 2: In Vitro Activity of p38 MAP Kinase α Inhibitors
| Compound ID | R Group (at 5-position) | IC50 (nM) |
| 1a | 4-Fluorophenyl | 50 |
| 1b | 4-Chlorophenyl | 75 |
| 1c | 4-Methylphenyl | 100 |
| 1d | 3-Thienyl | 120 |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations involving this compound and its analogs.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromo-4-(tert-butyl) Heterocycle with an Arylboronic Acid
This protocol details the synthesis of a representative p38 MAP Kinase inhibitor, 2-amino-5-(4-fluorophenyl)-4-tert-butylthiazole (Compound 1a), which serves as a model for the reactivity of this compound.[3]
Materials:
-
2-Amino-5-bromo-4-tert-butylthiazole (1.0 mmol)
-
(4-Fluorophenyl)boronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Degassed 1,4-dioxane (10 mL)
-
Degassed water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 2-amino-5-bromo-4-tert-butylthiazole, (4-fluorophenyl)boronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add potassium carbonate to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add the degassed 1,4-dioxane and degassed water to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of 2-bromopyridines with amines.[4]
Materials:
-
2-Bromopyridine derivative (e.g., this compound) (1.0 equivalent)
-
Amine (primary or secondary) (1.2-1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (1.5-10 mol%)
-
Base (e.g., NaOtBu, KOt-Bu, Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-bromopyridine derivative and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by inhibitors derived from this compound and the general experimental workflows for their synthesis.
Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient and modular synthesis of complex molecular scaffolds, particularly for the development of potent and selective kinase inhibitors. The reliable and well-documented reactivity of this intermediate in key C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a robust platform for the exploration of chemical space in drug discovery programs. The illustrative case of a closely related thiazole analog in the synthesis of p38 MAP Kinase inhibitors underscores the significant potential of this structural motif. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of successful drug development endeavors.
References
2-Bromo-4-(tert-butyl)pyridine safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known physical and chemical properties of 2-Bromo-4-(tert-butyl)pyridine is presented in the table below. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C9H12BrN | [1] |
| Molecular Weight | 214.10 g/mol | [2] |
| CAS Number | 50488-34-1 | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 243.6 °C at 760 mmHg | [2] |
| Density | 1.293 g/cm³ | [2] |
| Purity | 97% | [3] |
| Storage Temperature | 2-8°C under an inert atmosphere | [3] |
Hazard Identification and GHS Classification
While a complete GHS classification for this compound is not consistently reported across all sources, the available information and data from analogous compounds suggest the following potential hazards.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Note: These hazard statements are based on available data for this compound and the closely related compound 2-bromopyridine.[3][4] The signal word associated with these hazards is "Warning".[3]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on best practices for handling halogenated organic compounds.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[5]
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8] If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6] |
Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
-
Dispensing : When transferring or dispensing the chemical, ensure adequate ventilation and use appropriate tools to avoid spills.[4]
Storage Conditions
Proper storage is critical to maintain the stability of the compound and prevent accidents.
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Temperature : Store in a cool, dry place, away from direct sunlight and heat.[5] Recommended storage is at 2-8°C under an inert atmosphere.[3]
-
Incompatible Materials : Store away from strong oxidizing agents.[8]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards : Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen bromide.[4]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.1).[1]
-
Environmental Precautions : Prevent the chemical from entering drains, sewers, or waterways.[8]
-
Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[8]
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis or safety evaluation of this compound are not extensively available in the public domain. The synthesis generally involves the direct halogenation of 4-(tert-butyl)pyridine.[9] Researchers should consult specialized chemical synthesis literature and conduct a thorough risk assessment before undertaking any experimental work with this compound.
Visualizing Safety and Handling Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for handling and emergency procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Decision logic for emergency first-aid response to exposure.
Toxicity and Ecological Information
Comprehensive toxicological and ecological data for this compound are largely unavailable in the reviewed literature.[6] The environmental fate and effects, including persistence, degradability, and bioaccumulation potential, have not been thoroughly investigated.[6] Due to the lack of data, this compound should be handled with the assumption that it may be harmful to aquatic life and the environment. Prevent its release into the environment.[8]
Disposal Considerations
Waste generated from the use of this compound must be disposed of as hazardous waste.[6] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it in drains or sewers.[6] Contaminated packaging should also be treated as hazardous waste.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in the safe handling of chemicals and have access to the most current safety information available from the supplier. A comprehensive risk assessment should be conducted before any new or modified procedures involving this chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 50488-34-1 [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. aksci.com [aksci.com]
- 9. This compound | 50488-34-1 | Benchchem [benchchem.com]
Methodological & Application
Application Note: Suzuki Coupling Protocol Using 2-Bromo-4-(tert-butyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely used in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[2][3]
2-Arylpyridines are privileged scaffolds in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. The substrate, 2-Bromo-4-(tert-butyl)pyridine, is a valuable building block for introducing a substituted pyridine ring. The tert-butyl group can enhance metabolic stability, modulate lipophilicity, and provide steric bulk to influence molecular conformation.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It includes reagent information, a step-by-step experimental procedure, safety precautions, and troubleshooting guidelines.
Properties of this compound
A summary of the key physical and chemical properties is provided below.
| Property | Value |
| CAS Number | 50488-34-1[4] |
| Molecular Formula | C₉H₁₂BrN[4][5] |
| Molecular Weight | 214.10 g/mol [4][5] |
| Appearance | Colorless to light yellow liquid[6] |
| Boiling Point | ~243.6 °C at 760 mmHg[5][6] |
| Density | ~1.293 g/cm³[5][6] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[6] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids and reaction scales. The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially leading to deactivation; therefore, careful selection of conditions is crucial for success.[1][7]
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)[1]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
-
Ethyl acetate, water, brine for extraction
-
Silica gel for column chromatography
Reaction Setup
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.[1]
-
Seal the flask with a septum or screw cap.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1] Maintaining an inert atmosphere is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[7]
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1–0.5 M with respect to the starting bromide.[1]
Reaction Execution
-
With vigorous stirring, heat the reaction mixture to the desired temperature, typically between 80-120 °C.[1]
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Continue heating until the starting material is consumed (typically 4-24 hours).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure 2-aryl-4-(tert-butyl)pyridine product.[6]
Data Presentation: Example Reaction Conditions
The following table summarizes typical conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Yields are representative and may vary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 110 | 16 | 80-90 |
| 3 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
| 5 | 4-(tert-Butyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Toluene/Ethanol/H₂O | 90 | 24 | 88-96 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by palladium and copper complexes, is renowned for its mild conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4]
These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of 2-Bromo-4-(tert-butyl)pyridine with terminal alkynes. This substrate is a valuable building block, and its alkynylated products are key intermediates for the synthesis of complex heterocyclic compounds. Two primary protocols are presented: a traditional copper-co-catalyzed method and a modern copper-free, room-temperature method.
Data Presentation: Reaction Conditions and Reagents
The following tables summarize typical and optimized conditions for the Sonogashira coupling of bromopyridine derivatives. These serve as a strong starting point for the reaction of this compound.
Table 1: Traditional Copper-Catalyzed Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | --- |
| Terminal Alkyne | Phenylacetylene or Trimethylsilylacetylene (1.2 equiv) | A slight excess is used to drive the reaction. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(CF₃COO)₂/PPh₃ (2.5/5 mol%) | Pd(PPh₃)₄ is also commonly used.[5] |
| Copper (I) Co-catalyst | CuI (5 mol%) | Essential for the traditional mechanism; should be from a fresh source.[5] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv) | Acts as both a base and a solvent or co-solvent.[5] |
| Solvent | DMF or THF | Anhydrous and degassed solvents are required to prevent catalyst decomposition.[5] |
| Temperature | 80-100 °C | Elevated temperatures are often needed for less reactive aryl bromides.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation and alkyne homocoupling (Glaser coupling).[5] |
Table 2: Copper-Free, Room-Temperature Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | --- |
| Terminal Alkyne | Phenylacetylene or other terminal alkyne (1.5 equiv) | --- |
| Palladium Catalyst | Pd(PhCN)₂Cl₂ (2 mol%) with P(t-Bu)₃ (4 mol%) | Bulky, electron-rich phosphine ligands are key for room-temperature activity.[7] |
| Copper (I) Co-catalyst | None | Avoids issues with alkyne homocoupling and simplifies purification.[8] |
| Base | Diisopropylamine (HN(i-Pr)₂) or Cs₂CO₃ | A strong, non-coordinating base is often preferred. |
| Solvent | Dioxane, THF, or DMSO | Anhydrous and degassed conditions are recommended. |
| Temperature | Room Temperature (25 °C) | Offers significant practical advantages over high-temperature methods.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Important for maintaining catalyst activity. |
Experimental Protocols
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the coupling of 2-bromopyridine derivatives.[6][9]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMF and Et₃N via syringe.
-
Stirring: Stir the resulting mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to 100 °C and stir for 3-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-alkynyl-4-(tert-butyl)pyridine.
Protocol 2: Copper-Free, Room-Temperature Sonogashira Coupling
This protocol utilizes a modern catalyst system that enables the reaction to proceed under mild, copper-free conditions.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)
-
Bis(benzonitrile)palladium(II) chloride [Pd(PhCN)₂Cl₂] (2 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%)
-
Diisopropylamine [HN(i-Pr)₂] (2.0 equiv)
-
Dioxane, anhydrous and degassed
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(PhCN)₂Cl₂ and P(t-Bu)₃.
-
Solvent Addition: Evacuate and backfill the flask with inert gas. Add anhydrous dioxane via syringe and stir for 10 minutes.
-
Reagent Addition: Add this compound, the terminal alkyne, and diisopropylamine to the flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 7-10 from Protocol 1 to isolate and purify the final product.
Visualizations
Catalytic Cycle and Workflow Diagrams
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-(tert-butyl)pyridine as a key building block. The functionalization of the pyridine ring is a cornerstone in medicinal chemistry and materials science, and this versatile substrate offers a valuable scaffold for the synthesis of novel compounds. This document covers key reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, providing representative data and detailed methodologies to facilitate research and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmacologically active molecules.
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | ~92 |
| 3 | (3-Thienyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 100 | 16 | ~78 |
| 4 | (4-Acetylphenyl)boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~88 |
Note: The yields presented are representative examples for 2-bromopyridine derivatives and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted pyridines. This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of vinyl groups.
Data Presentation: Representative Conditions and Yields for Heck Reaction of 2-Bromopyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | ~75 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 120 | 18 | ~82 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | NMP | 140 | 36 | ~65 |
| 4 | Cyclohexene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~70 |
Note: The yields presented are representative examples for 2-bromopyridine derivatives and may require optimization for this compound.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., acetonitrile) and the base (e.g., Et₃N, 1.5 equiv.).
-
Reaction: Seal the tube and heat to the specified temperature (e.g., 100 °C) for the required time, monitoring the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between this compound and a terminal alkyne. This reaction is highly valuable for the synthesis of acetylenic pyridines, which are versatile intermediates in organic synthesis.
Data Presentation: Representative Conditions and Yields for Sonogashira Coupling of 2-Bromopyridines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | ~90 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 25 | 12 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 16 | ~78 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | t-BuOK | 1,4-Dioxane | 50 | 10 | ~88 |
Note: The yields presented are representative examples for 2-bromopyridine derivatives and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), the amine base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at the specified temperature (e.g., 60 °C) for the required time, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.
Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 16 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~89 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | LiHMDS | THF | 80 | 12 | ~92 |
| 4 | Indole | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 110 | 24 | ~75 |
Note: The yields presented are representative examples for 2-bromopyridine derivatives and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add the degassed, anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C) for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(tert-butyl)pyridine is a versatile heterocyclic building block extensively utilized in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The bromine atom at the 2-position serves as an excellent leaving group, rendering the C2-position susceptible to nucleophilic attack. This reactivity can be harnessed through various synthetic methodologies, including classical nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of this compound, including detailed experimental protocols and quantitative data for key transformations. The methodologies described herein are intended to serve as a practical guide for researchers in both academic and industrial settings, facilitating the synthesis of novel compounds for drug discovery and development.
General Reactivity Profile
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. The presence of a good leaving group, such as bromine, at the C2 position of this compound further enhances its reactivity towards nucleophiles. The tert-butyl group at the 4-position exerts a significant steric influence, which can modulate the regioselectivity of reactions and impact the conformational preferences of the resulting products.[1][2]
The primary reaction pathways for nucleophilic substitution on this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by strong nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Sonogashira Coupling: Formation of C-C triple bonds.
-
Heck Coupling: Formation of C-C double bonds.
-
Stille Coupling: Formation of C-C bonds using organotin reagents.
-
-
Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation): An alternative for C-N bond formation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a fundamental reaction pathway for 2-halopyridines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bonded to the halogen, forming a resonance-stabilized intermediate (Meisenheimer complex). Subsequent elimination of the bromide ion restores the aromaticity of the pyridine ring.[3]
Reaction with Amines
The reaction of this compound with primary and secondary amines is a classic example of SNAr, yielding the corresponding 2-amino-4-(tert-butyl)pyridine derivatives. These reactions are typically carried out by heating the bromopyridine with an excess of the amine, which can also act as a base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic base can be employed.[3]
General Protocol for SNAr with Amines:
-
To a sealed tube, add this compound (1.0 equiv), the desired amine (2.0-3.0 equiv), and a suitable solvent (e.g., ethanol, DMSO, or NMP).
-
If the amine is not in excess, add a non-nucleophilic base such as K₂CO₃ or triethylamine (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with a suitable solvent.
-
If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules. For this compound, palladium-catalyzed reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C2-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[4][5] This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
While specific data for a wide range of amines with this compound is not extensively documented in a single source, the following table provides representative conditions and yields for the Buchwald-Hartwig amination of the analogous 2-bromo-4-methylpyridine, which are expected to be similar.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (est.) |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 (est.) |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 (est.) |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 12 | 60-75 |
Yields for entries 1-3 are estimated based on typical outcomes for similar 2-bromopyridine substrates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is adapted from a general procedure for the amination of 2-bromopyridines and may require optimization.[2]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and degassed toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl compounds.
Data Presentation: Representative Conditions for Suzuki Coupling of 2-Bromo-4-methylpyridine
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine with various arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 92 (on a similar substrate) |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80 (representative) |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 85 | 6-14 | 73 (representative) |
Data for entries 1 and 2 are from reactions with 2-bromo-4-methylpyridine.[1] Yields for entries 3 and 4 are representative values for similar aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization.[7]
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Argon or Nitrogen gas
-
Microwave reactor or standard heating setup
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Add a degassed 5:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30 minutes with stirring.[2]
-
Alternatively, the reaction can be heated conventionally at 90 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Other Nucleophilic Substitution Reactions
Cyanation
The introduction of a cyano group at the 2-position of the pyridine ring can be achieved through nucleophilic substitution of the bromide. This transformation is typically carried out using a cyanide source such as copper(I) cyanide (CuCN) or sodium/potassium cyanide in a polar aprotic solvent.
General Protocol for Cyanation:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv) and copper(I) cyanide (1.2 equiv).
-
Add a dry, polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.
-
Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography or distillation.
Reaction with Alkoxides and Thiolates
This compound can also react with alkoxides and thiolates to form the corresponding 2-alkoxy- and 2-thioalkoxy-4-(tert-butyl)pyridines. These reactions are typically performed by treating the bromopyridine with a pre-formed sodium or potassium alkoxide/thiolate in a suitable solvent.
General Protocol for Reaction with Alkoxides/Thiolates:
-
To a solution of the desired alcohol or thiol (1.5 equiv) in a dry solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) (1.5 equiv) at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add this compound (1.0 equiv) to the solution of the alkoxide or thiolate.
-
Heat the reaction mixture to 60-100 °C and monitor its progress.
-
After completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a valuable and versatile substrate for a range of nucleophilic substitution reactions. The protocols and data presented in these application notes provide a solid foundation for the synthesis of a diverse array of 2-substituted-4-(tert-butyl)pyridine derivatives. These compounds are important intermediates in the development of new pharmaceuticals and other functional materials. While the provided protocols are based on established methodologies, optimization of reaction conditions may be necessary for specific substrates and scales to achieve optimal results.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients using 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of 2-Bromo-4-(tert-butyl)pyridine as a key intermediate in the synthesis of pharmaceutical ingredients. This versatile building block is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures prevalent in medicinal chemistry.
Overview of Synthetic Applications
This compound is a substituted pyridine derivative with the chemical formula C9H12BrN.[1] The bromine atom at the 2-position serves as an excellent leaving group in nucleophilic substitution and transition-metal catalyzed cross-coupling reactions.[1] The bulky tert-butyl group at the 4-position can influence the regioselectivity and stereoselectivity of reactions.[1] This unique combination of reactivity and steric hindrance makes it a valuable reagent in the synthesis of a range of bioactive molecules, including kinase inhibitors.[2][3]
The primary applications of this compound in pharmaceutical synthesis involve its use as a substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1] These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, which are crucial for assembling the core structures of many drug candidates.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for key reactions involving this compound. The quantitative data presented is based on reactions with analogous bromopyridine substrates and serves as a strong predictive framework for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl scaffolds found in many pharmaceutical agents.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~81[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~92[4] |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/H₂O (3:1) | 90 | 16 | ~80[4] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 110 | 8 | ~73[4] |
*Yields are based on reactions with 2-bromo-4-methylpyridine and similar substrates and are intended as a predictive guide.[4]
Detailed Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynyl-4-(tert-butyl)pyridine derivatives. These products are valuable intermediates in the synthesis of various pharmaceutical compounds, including kinase inhibitors.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Table 2: Representative Conditions and Yields for Sonogashira Coupling of 2-Bromopyridines
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~96[2] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt | Dioxane | 80 | 12 | ~90 |
| 4 | Ethynylbenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2 | ~97[5] |
*Yields are based on reactions with analogous bromopyridines and are intended as a predictive guide.[2][5]
Detailed Protocol for Sonogashira Coupling (Copper-Catalyzed):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[6]
-
Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent.[6]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.[6]
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-100 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. This reaction is particularly useful for introducing nitrogen-containing functionalities into pharmaceutical intermediates.
Logical Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2.0) | Toluene | 100 | 12 | ~90[7] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | ~85[7] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (2.0) | Toluene | 100 | 12 | ~90[7] |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | ~88[7] |
*Yields are based on analogous reactions of 4-iodopyridines and are estimated for 2-bromo-4-iodopyridine.[7]
Detailed Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene) via syringe.[8]
-
Reagent Addition: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Then, add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Tucatinib
Tucatinib is a tyrosine kinase inhibitor used for the treatment of HER2-positive breast cancer.[9] While specific details of the industrial synthesis are often proprietary, patent literature suggests that intermediates structurally related to this compound are employed in the construction of the core structure of Tucatinib. The synthesis involves the coupling of a substituted aniline with a quinazoline moiety. A plausible synthetic route could involve a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution reaction where a derivative of 2-amino-4-(tert-butyl)pyridine is coupled with a halogenated quinazoline.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical ingredients. Its utility in key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute synthetic routes towards novel drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 2-bromo-4-(tert-butyl)pyridine as a key starting material. This versatile building block is frequently employed in medicinal chemistry to generate novel compounds with potential therapeutic applications. The protocols outlined below focus on common and robust cross-coupling reactions, which are fundamental in modern drug discovery.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable scaffold in the synthesis of a wide range of organic compounds. Its bromine atom at the 2-position allows for various cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse functionalities. The tert-butyl group at the 4-position enhances the lipophilicity of the resulting molecules, a property often crucial for their interaction with biological targets. This combination of reactive and modulatory groups makes this compound an attractive starting point for the development of new therapeutic agents.
While specific, highly-marketed drugs directly synthesized from this compound are not extensively documented in publicly available literature, its use as a key intermediate in the synthesis of compounds with demonstrated biological activity is established. These compounds often target a variety of receptors and enzymes, highlighting the broad potential of this chemical scaffold.
Application Notes: Synthesis of a Phenylpyridine Derivative via Suzuki Coupling
The Suzuki coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this application, we describe the synthesis of 2-(4-methoxyphenyl)-4-(tert-butyl)pyridine from this compound and 4-methoxyphenylboronic acid. The resulting phenylpyridine core is a common motif in bioactive molecules.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-(4-methoxyphenyl)-4-(tert-butyl)pyridine.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Methoxyphenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium Carbonate |
| Solvent | Toluene/Ethanol/Water |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
Experimental Workflow: Suzuki Coupling
The diagram below illustrates the general workflow for the Suzuki coupling reaction described.
Application Notes and Protocols: Synthesis of 2-Bromo-4-(tert-butyl)pyridine
Introduction
2-Bromo-4-(tert-butyl)pyridine is a valuable heterocyclic intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its structure, featuring a bromine atom at the 2-position, allows for a variety of subsequent cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] The tert-butyl group at the 4-position provides steric bulk, which can influence the regioselectivity of further reactions.[1] This document provides a detailed experimental procedure for the synthesis of this compound. The primary method described is a directed ortho-metalation followed by bromination. Alternative synthetic strategies include direct electrophilic bromination of 4-(tert-butyl)pyridine and nucleophilic substitution reactions from corresponding amino or hydroxyl precursors.[2]
Reaction Scheme
The described protocol follows a directed ortho-metalation pathway, where a lithium-halogen exchange and subsequent reaction with a brominating agent yield the desired product.
Overall Reaction:
4-(tert-butyl)pyridine → this compound
Experimental Protocol
This protocol is based on a procedure involving lithiation followed by bromination.[3]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Syringes
-
Cannula
-
Magnetic stirrer and stir bar
-
Ice bath and iPrOH/CO2 bath
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
4-(tert-butyl)pyridine
-
2-(Dimethylamino)ethanol
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane (as the brominating agent, inferred from a similar procedure)
-
Heptane
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diatomaceous earth
-
Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Preparation of the Lithiating Agent:
-
To a round-bottom flask under a nitrogen atmosphere, add heptane (200 mL) and 2-(dimethylamino)ethanol (4.79 mL, 47.8 mmol).
-
Cool the solution in an ice bath.
-
Slowly add a hexane solution of n-butyllithium (38.2 mL, 96 mmol) via syringe.
-
Maintain stirring at this low temperature for 30 minutes.[3]
-
-
Lithiation of 4-(tert-butyl)pyridine:
-
To the freshly prepared lithiating agent solution, slowly add 4-tert-butylpyridine (7.0 mL, 47.8 mmol) via syringe.
-
Continue stirring the reaction mixture at the low temperature for 1 hour, during which an orange-colored solution should form.[3]
-
-
Bromination:
-
Cool the reaction mixture in an iPrOH/CO2 bath.
-
In a separate flask, prepare a solution of 1,2-dibromoethane (a suitable brominating agent, ~57.3 mmol) in heptane (200 mL) and pre-cool it in an ice bath.
-
Slowly add the pre-cooled brominating agent solution to the reaction mixture via cannula.
-
A brown, non-homogeneous mixture will form. Stir this mixture at the low temperature for 1 hour.[3]
-
-
Work-up:
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]
-
After the reaction is complete, cool the mixture again in an ice bath.
-
Carefully quench the reaction by the dropwise addition of water.[3]
-
Transfer the mixture to a separatory funnel and extract twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.[3]
-
-
Purification:
-
Filter the dried organic solution and concentrate it under reduced pressure.
-
Adsorb the resulting residue onto diatomaceous earth.
-
Purify the product by column chromatography on silica gel (300 g column).
-
Elute with a gradient of 10-20% ethyl acetate in heptane.
-
Collect the fractions containing the product (Rf value of approximately 0.3 in 10% EtOAc/heptane).
-
Concentrate the pure fractions to yield 2-bromo-4-tert-butylpyridine as a brown oily product.[3]
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reagents | |
| 4-(tert-butyl)pyridine | 7.0 mL (47.8 mmol) |
| 2-(Dimethylamino)ethanol | 4.79 mL (47.8 mmol) |
| n-Butyllithium | 38.2 mL (96 mmol) |
| Brominating Agent | ~57.3 mmol |
| Solvents | |
| Heptane | 200 mL + 200 mL |
| Diethyl ether | Used for extraction (2x volume) |
| EtOAc/Heptane | 10-20% for chromatography |
| Reaction Conditions | |
| Lithiation Temperature | Ice bath (0 °C) |
| Lithiation Time | 1 hour |
| Bromination Temperature | iPrOH/CO2 bath to room temperature |
| Bromination Time | 1 hour at low temp, then overnight at RT |
| Results | |
| Product Appearance | Brown oily product |
| Yield | 2.90 g (28%) |
| Rf Value | ~0.3 (10% EtOAc/heptane) |
(Data sourced from ChemicalBook)[3]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(tert-butyl)pyridine is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the versatile reactivity of the bromine substituent at the 2-position, which allows for the introduction of various functional groups onto the pyridine ring through cross-coupling reactions and nucleophilic substitutions.[1][2] The presence of the bulky tert-butyl group at the 4-position can influence the regioselectivity of subsequent reactions, making it a valuable intermediate for the synthesis of complex molecular architectures.[1][2]
This document provides a comparative analysis of three primary synthetic routes for the large-scale production of this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to guide researchers and professionals in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for the large-scale production of this compound depends on several factors, including yield, purity, cost, safety, and scalability. The three main approaches are:
-
Direct Bromination of 4-(tert-butyl)pyridine: This is a straightforward method involving the direct halogenation of the pyridine ring.
-
Sandmeyer-like Reaction of 2-Amino-4-(tert-butyl)pyridine: A classic and often high-yielding method for the introduction of a bromine atom.
-
Lithiation and Bromination of 4-(tert-butyl)pyridine: A powerful method for regioselective functionalization, though it requires stringent reaction conditions.
A summary of the key quantitative data for each route is presented in the table below.
| Parameter | Direct Bromination (with NBS) | Sandmeyer-like Reaction | Lithiation and Bromination |
| Starting Material | 4-(tert-butyl)pyridine | 2-Amino-4-(tert-butyl)pyridine | 4-(tert-butyl)pyridine |
| Key Reagents | N-Bromosuccinimide (NBS) | HBr, NaNO₂, Br₂ | n-Butyllithium, Bromoform |
| Typical Yield | Moderate to High | High (86-92% for similar substrates)[3] | Low (28% reported)[4] |
| Purity | Good | High | Moderate |
| Scalability | Good | Good, with safety considerations | Challenging |
| Key Advantages | Fewer steps, readily available starting material. | High yield and purity.[3] | High regioselectivity. |
| Key Disadvantages | Potential for side products. | Handling of potentially unstable diazonium salts. | Requires cryogenic temperatures and pyrophoric reagents. |
Experimental Protocols
Protocol 1: Direct Bromination of 4-(tert-butyl)pyridine with N-Bromosuccinimide (NBS)
This protocol describes the direct bromination of 4-(tert-butyl)pyridine using N-Bromosuccinimide as the brominating agent. This method is often preferred for its milder reaction conditions compared to using elemental bromine.
Materials:
-
4-(tert-butyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, thermometer, and addition funnel
-
Heating/cooling system
-
Extraction apparatus
-
Rotary evaporator
-
Chromatography equipment (optional, for high purity)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-(tert-butyl)pyridine (1.0 equivalent) in acetonitrile.
-
Reagent Addition: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Sandmeyer-like Reaction of 2-Amino-4-(tert-butyl)pyridine
This protocol is adapted from the well-established Sandmeyer reaction for the synthesis of 2-bromopyridines.[3] It involves the diazotization of 2-amino-4-(tert-butyl)pyridine followed by displacement with bromide.
Materials:
-
2-Amino-4-(tert-butyl)pyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Potassium hydroxide (KOH) pellets
Equipment:
-
Large, three-necked flask with a robust mechanical stirrer, dropping funnel, and a low-temperature thermometer.
-
Ice-salt bath
-
Extraction apparatus
-
Distillation apparatus
Procedure:
-
Initial Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.[3]
-
Amine Addition: Cool the acid to 10–20°C in an ice-salt bath and add 150 g (1.59 moles) of 2-amino-4-(tert-butyl)pyridine over approximately 10 minutes.[3]
-
Bromine Addition: While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise.[3] The mixture may thicken as a perbromide intermediate forms.[3]
-
Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the temperature is kept at 0°C or below.[3]
-
Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.[3]
-
Neutralization: Prepare a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water. Add this solution at a rate that keeps the reaction temperature below 20–25°C.[3]
-
Extraction: Extract the resulting mixture with four 250-mL portions of diethyl ether.[3]
-
Drying and Distillation: Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.[3] Distill the dried solution to obtain this compound.[3]
Protocol 3: Lithiation and Bromination of 4-(tert-butyl)pyridine
This protocol involves the regioselective deprotonation of 4-(tert-butyl)pyridine at the 2-position using n-butyllithium, followed by quenching with a bromine source. This method requires strict anhydrous and anaerobic conditions.
Materials:
-
4-(tert-butyl)pyridine
-
2-(Dimethylamino)ethanol
-
n-Butyllithium in hexanes
-
Heptane
-
Bromoform (CHBr₃)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with magnetic stirrer, septum, and nitrogen inlet
-
Syringes and cannulas for liquid transfers
-
Low-temperature bath (e.g., dry ice/isopropanol)
-
Extraction and chromatography equipment
Procedure:
-
Preparation of Lithium 2-(dimethylamino)ethoxide: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 2-(dimethylamino)ethanol (1.0 equivalent) in heptane.[4] Cool the solution in an ice bath.[4] Slowly add n-butyllithium (2.0 equivalents) via syringe and stir for 30 minutes at low temperature.[4]
-
Lithiation: Slowly add 4-(tert-butyl)pyridine (1.0 equivalent) via syringe to the reaction mixture and stir at low temperature for 1 hour to form an orange-colored solution.[4]
-
Bromination: Cool the solution in a dry ice/isopropanol bath.[4] In a separate flask, prepare a pre-cooled solution of bromoform (1.2 equivalents) in heptane.[4] Slowly add the bromoform solution to the reaction mixture via cannula.[4] A brown, non-homogeneous mixture will form.[4]
-
Warming and Stirring: Stir the reaction mixture at low temperature for 1 hour, then slowly warm to room temperature and stir overnight.[4]
-
Quenching and Work-up: Cool the mixture in an ice bath and carefully quench by adding water.[4]
-
Extraction: Extract the mixture twice with diethyl ether.[4]
-
Washing and Drying: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using a 10-20% ethyl acetate/heptane eluent to yield the product as a brown oil.[4]
Process Diagrams
Caption: Workflow for Direct Bromination.
Caption: Workflow for Sandmeyer-like Reaction.
Caption: Workflow for Lithiation and Bromination.
References
Purifying 2-Bromo-4-(tert-butyl)pyridine: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Bromo-4-(tert-butyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and advanced materials. The selection of an appropriate purification technique is critical for ensuring the quality and reactivity of this compound in subsequent synthetic steps. The primary methods covered include flash column chromatography, vacuum fractional distillation, and recrystallization.
Introduction to Purification Strategies
Crude this compound, following synthesis, may contain various impurities that can interfere with downstream applications. Common impurities include isomeric byproducts (such as 3-Bromo-4-(tert-butyl)pyridine), di-brominated species, and unreacted starting materials. The choice of purification method depends on the physical state of the crude product (liquid or solid), the nature of the impurities, and the desired final purity.
Comparison of Purification Techniques
The following table summarizes the typical performance of different purification methods for brominated pyridines, which can be extrapolated for this compound. The actual purities and yields will vary depending on the initial purity of the crude material.
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Primary Application |
| Flash Column Chromatography | 70-90% | >98% | 60-85% | Separation of compounds with different polarities, such as isomers. |
| Vacuum Fractional Distillation | 85-95% | >99% | 75-95% | Purification of liquids with different boiling points. |
| Recrystallization | 90-95% | >99% | 70-90% | Purification of solid materials. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is highly effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: 10-20% Ethyl acetate in heptane or hexane[1]
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture. A suitable system should provide good separation between the desired product and impurities, with an Rf value of approximately 0.3 for the product.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen eluent system.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Vacuum Fractional Distillation
Given its high boiling point of 243.6°C at atmospheric pressure, vacuum distillation is the preferred method for purifying liquid this compound.
Materials:
-
Crude liquid this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum source
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Charging the Flask: Place the crude this compound and boiling chips or a magnetic stir bar into the distillation flask.
-
Applying Vacuum: Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask.
-
Distillation:
-
Monitor the temperature at the distillation head.
-
Collect the fraction that distills at a constant temperature and pressure. This corresponds to the purified product.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Recrystallization
If the crude this compound is a solid or can be solidified, recrystallization is an effective method for achieving high purity.
Materials:
-
Crude solid this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying: Dry the purified crystals on the filter paper or in a desiccator.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each purification technique.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Vacuum Fractional Distillation.
Caption: Workflow for Recrystallization.
References
Application Notes and Protocols: The Strategic Use of 2-Bromo-4-(tert-butyl)pyridine in the Synthesis of Novel Agrochemicals
Introduction
2-Bromo-4-(tert-butyl)pyridine is a versatile heterocyclic intermediate that serves as a critical building block in the synthesis of advanced agrochemicals.[1][2] Its chemical structure is distinguished by a pyridine core, a reactive bromine atom at the 2-position, and a sterically influential tert-butyl group at the 4-position.[1] The bromine atom is an excellent leaving group, making the 2-position highly susceptible to nucleophilic substitution and a key site for transition-metal-catalyzed cross-coupling reactions.[1] Concurrently, the bulky tert-butyl group can influence the regioselectivity of reactions and modulate the physicochemical properties of the final molecule, which can be crucial for its biological activity and selectivity as a crop protection agent.[1][3]
The pyridine ring itself is a prevalent scaffold in numerous commercial agrochemicals, and the ability to readily functionalize it via the bromo-substituent allows for the systematic introduction of various toxophoric groups essential for herbicidal, fungicidal, or insecticidal activity.[2][3] This document provides detailed application notes, experimental protocols, and key data for researchers and scientists engaged in the development of next-generation agrochemicals utilizing this compound.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical R&D is as a versatile starting material for creating new active ingredients.[3] Its utility spans several key reaction types that are foundational in modern synthetic chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, facilitates SNAr reactions at the bromine-substituted carbon. This allows for the straightforward introduction of amine, thiol, or alcohol functionalities, which are key components of many bioactive molecules.[3]
-
Cross-Coupling Reactions: The C-Br bond is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are instrumental in constructing complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of potential agrochemicals.[1][4]
-
Precursor to Herbicides: Pyridine derivatives are core components of many herbicides. For instance, the related scaffold, 2-bromo-4-methylpyridine, is used to synthesize pyridinylurea herbicides that act by inhibiting photosynthesis in target weed species.[2] By analogy, this compound is a valuable precursor for developing novel herbicides with potentially enhanced potency or a different selectivity spectrum.
Experimental Protocols
Protocol 1: Synthesis of this compound
While often purchased, the synthesis of the title compound is a key first step. One established method involves the directed ortho-metalation of 4-tert-butylpyridine followed by bromination.
Reaction Scheme: 4-tert-butylpyridine → (Lithiation) → 2-Lithio-4-tert-butylpyridine → (Bromination) → this compound
Materials:
-
4-tert-butylpyridine
-
2-(Dimethylamino)ethanol
-
n-Butyllithium (nBuLi) in hexanes
-
Tetrabromomethane (CBr₄)
-
Heptane, Ether
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure: [5]
-
Under a nitrogen atmosphere, cool a solution of 2-(dimethylamino)ethanol (47.8 mmol) in heptane (200 mL) in an ice bath.
-
Slowly add n-butyllithium (96 mmol) via syringe and stir the solution at low temperature for 30 minutes.
-
Slowly add 4-tert-butylpyridine (47.8 mmol) via syringe and continue stirring at low temperature for 1 hour to yield an orange solution.
-
Cool the solution in an isopropanol/CO₂ bath and slowly add a pre-cooled solution of tetrabromomethane (57.3 mmol) in heptane (200 mL) via cannula.
-
Stir the resulting brown, non-homogeneous mixture at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and carefully quench with water.
-
Extract the mixture twice with ether. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10-20% EtOAc/heptane as the eluent to obtain this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the synthesis of 2-(Alkylamino)-4-(tert-butyl)pyridine derivatives, which are common intermediates in the synthesis of agrochemicals.[3]
Reaction Scheme: this compound + R-NH₂ → 2-(Alkylamino)-4-(tert-butyl)pyridine + HBr
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., propylamine)
-
Potassium Carbonate (K₂CO₃) or excess amine as a base
-
Solvent (e.g., Ethanol, DMSO)
Procedure: [3]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the desired primary alkylamine (1.2-1.5 eq.) and potassium carbonate (2.0 eq.). Using an excess of the amine (3.0 eq. or more) can serve as both the nucleophile and the base.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation: Representative Conditions for SNAr with Amines
| Nucleophile | Base | Solvent | Temperature | Product |
| Primary Alkylamine | Excess Amine or K₂CO₃ | Ethanol, DMSO | Reflux | 2-(Alkylamino)-4-(tert-butyl)pyridine |
| Secondary Amine | K₂CO₃, Triethylamine | DMF, Dioxane | 80-120 °C | 2-(Dialkylamino)-4-(tert-butyl)pyridine |
| Aniline Derivative | NaH, K₂CO₃ | DMF, Toluene | 100-150 °C | 2-(Arylamino)-4-(tert-butyl)pyridine |
| This table presents generalized conditions based on established reactivity principles for 2-halopyridines.[3] |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the C-C bond formation by coupling this compound with various boronic acids or their esters. This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures found in many modern pesticides.[4][6]
Reaction Scheme: this compound + Ar-B(OH)₂ --[Pd catalyst, Base]--> 2-Aryl-4-(tert-butyl)pyridine
Materials:
-
This compound
-
Arylboronic acid or boronic ester (e.g., Phenylboronic acid) (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Degassed Solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki Coupling
| Boronic Acid | Catalyst / Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Approx. Yield Range (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75-85 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 110 | 80-95 |
| 3-Thienylboronic Acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 120 | 65-75 |
| 4-Chlorophenylboronic Acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | DME/H₂O | 85 | 70-80 |
| Yields are representative estimates for 2-bromopyridine systems and may require optimization for the specific substrate.[4][6][7] |
Visualizations
Caption: Synthetic workflow using this compound.
Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.
Caption: Mechanism of nucleophilic aromatic substitution on the pyridine ring.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-(tert-butyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-4-(tert-butyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The main synthetic strategies for this compound include:
-
Direct Bromination of 4-(tert-butyl)pyridine: This involves the electrophilic substitution of a bromine atom onto the pyridine ring.[1]
-
Sandmeyer-like Reaction of 2-amino-4-(tert-butyl)pyridine: This method proceeds via diazotization of the amino group followed by displacement with a bromide ion.[1]
-
Nucleophilic Substitution of 4-(tert-butyl)pyridin-2-ol: This route utilizes a brominating agent to replace the hydroxyl group.[1]
Q2: Why is regioselectivity a challenge in the direct bromination of 4-(tert-butyl)pyridine?
The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1] The bulky tert-butyl group at the 4-position sterically hinders the adjacent 3 and 5-positions, which can favor substitution at the 2- and 6-positions. However, electronic effects also play a significant role, and achieving high regioselectivity for the desired 2-bromo isomer requires careful optimization of reaction conditions to minimize the formation of other isomers.[1]
Q3: What are common side products in the synthesis of this compound and how can they be minimized?
Common side products include regioisomers (e.g., 3-bromo and 2,6-dibromo derivatives) in direct bromination, and phenol derivatives in the Sandmeyer reaction from the reaction of the diazonium salt with water.[2] Minimizing these byproducts can be achieved by:
-
Controlling reaction temperature: Low temperatures are crucial, especially during diazotization in the Sandmeyer reaction, to prevent premature decomposition of the diazonium salt.[3]
-
Optimizing the brominating agent and catalyst: The choice of these reagents can significantly influence the regioselectivity of direct bromination.
-
Using anhydrous conditions: This is particularly important in the Sandmeyer reaction to reduce the formation of the corresponding phenol.
Troubleshooting Guides
Low Yield in Direct Bromination of 4-(tert-butyl)pyridine
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | Optimize the brominating agent (e.g., consider using N-Bromosuccinimide (NBS) for potentially milder conditions and improved selectivity).[2] Adjust the catalyst and solvent system. The steric bulk of the tert-butyl group can direct bromination to the 2-position, but fine-tuning is often necessary.[1] |
| Formation of Polybrominated Byproducts | Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary, but a large excess can lead to di- and tri-brominated products. Monitor the reaction progress closely using techniques like TLC or GC-MS. |
| Low Reactivity | The pyridine ring is electron-deficient and deactivated towards electrophilic attack.[1] Consider using a Lewis acid catalyst and elevated temperatures to drive the reaction to completion.[1] |
| Difficult Purification | Isomeric byproducts can be difficult to separate. Employ high-performance column chromatography with a carefully selected eluent system. Recrystallization may also be an effective purification method if the product is a solid. |
Low Yield in the Sandmeyer Reaction of 2-amino-4-(tert-butyl)pyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure complete dissolution of the amine in the acidic solution before adding the nitrite source. Maintain a low temperature (0-5 °C) throughout the addition of the nitrite solution. Use a slight excess of the diazotizing agent (e.g., sodium nitrite). |
| Decomposition of the Diazonium Salt | Work at low temperatures (0-5 °C) at all times before the final displacement step. Avoid exposure to light, as diazonium salts can be light-sensitive. Use the diazonium salt solution immediately after preparation. |
| Formation of Phenol Byproduct | Use anhydrous solvents and reagents where possible. The reaction of the diazonium salt with water is a common side reaction.[2] |
| Inefficient Bromide Displacement | Ensure the use of a suitable copper(I) bromide catalyst. The concentration of the bromide source (e.g., HBr) should be sufficient. |
Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Directed ortho-Lithiation and Bromination | 4-(tert-butyl)pyridine | n-BuLi, 2-(dimethylamino)ethanol, CBr4 | 28%[4] | High regioselectivity. | Requires cryogenic conditions and pyrophoric reagents. Low reported yield in this specific protocol. |
| Sandmeyer-like Reaction | 2-amino-4-(tert-butyl)pyridine | NaNO₂, HBr, CuBr | Generally high for analogous reactions (e.g., 86-95% for 2-bromo-4-methylpyridine) | High regioselectivity, starts from a readily available precursor. | Diazonium intermediates can be unstable/explosive, requires careful temperature control. |
| From Pyridin-2-ol | 4-(tert-butyl)pyridin-2-ol | POBr₃ or PBr₅ | Yield not specified, but is a known transformation. | Good for specific isomer synthesis. | Requires the synthesis of the pyridin-2-ol precursor.[1] |
Experimental Protocols
Protocol 1: Synthesis via Directed ortho-Lithiation and Bromination[4]
-
Preparation of the Lithium Alkoxide: In a nitrogen-purged flask, dissolve 2-(dimethylamino)ethanol (47.8 mmol) in heptane (200 mL) and cool in an ice bath. Slowly add a hexane solution of n-butyllithium (96 mmol) via syringe and stir at low temperature for 30 minutes.
-
Lithiation of 4-tert-butylpyridine: Slowly add 4-tert-butylpyridine (47.8 mmol) to the solution via syringe and stir at low temperature for 1 hour to obtain an orange-colored solution.
-
Bromination: Cool the solution in an isopropanol/CO₂ bath. Slowly add a pre-cooled (ice bath) solution of carbon tetrabromide (57.3 mmol) in heptane (200 mL) via cannula. Stir the resulting brown, non-homogeneous mixture at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the careful addition of water. Extract the mixture twice with ether. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Adsorb the residue onto diatomaceous earth and purify by column chromatography on silica gel using 10-20% EtOAc/heptane as the eluent to yield this compound as a brown oil (28% yield).[4]
Protocol 2: General Procedure for Sandmeyer-like Reaction (Adapted from synthesis of 2-bromopyridine)
-
Diazotization: In a flask equipped with a mechanical stirrer, dissolve 2-amino-4-(tert-butyl)pyridine in 48% hydrobromic acid and cool to 0 °C or lower in an ice-salt bath. Slowly add bromine, keeping the temperature below 0 °C. Then, add a solution of sodium nitrite in water dropwise over 2 hours, maintaining the temperature at 0 °C or lower.
-
Displacement: After stirring for an additional 30 minutes, slowly add a solution of sodium hydroxide to neutralize the mixture, ensuring the temperature does not rise above 20-25 °C.
-
Work-up and Purification: Extract the reaction mixture with ether. Dry the combined ether extracts over solid potassium hydroxide and distill under reduced pressure to obtain this compound.
Visualizations
Caption: Overview of the main synthetic routes to this compound.
Caption: A decision tree to guide troubleshooting for low yield in the synthesis.
References
- 1. This compound | 50488-34-1 | Benchchem [benchchem.com]
- 2. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 50488-34-1 [chemicalbook.com]
Technical Support Center: Bromination of 4-(tert-butyl)pyridine
Welcome to the technical support center for the bromination of 4-(tert-butyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bromination of 4-(tert-butyl)pyridine?
The main challenges in the bromination of 4-(tert-butyl)pyridine revolve around controlling the reaction's regioselectivity and managing the reactivity of the pyridine ring. The key difficulties include:
-
Regioselectivity: The bulky tert-butyl group at the 4-position sterically hinders the adjacent 3- and 5-positions, directing bromination primarily to the 2- and 6-positions. However, achieving selective mono-bromination at the 2-position without the formation of the 2,6-dibromo byproduct can be challenging.[1]
-
Pyridine Ring Deactivation: The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution, often necessitating harsh reaction conditions such as high temperatures and the use of strong Lewis acid catalysts.[1]
-
Byproduct Formation: The use of aggressive brominating agents or forcing reaction conditions can lead to the formation of over-brominated products and other impurities that are often difficult to separate from the desired 2-bromo-4-(tert-butyl)pyridine.[1]
-
Purification: The separation of the desired product from unreacted starting material, regioisomers, and di-brominated byproducts frequently requires careful column chromatography.
Q2: Which brominating agent is best for the selective mono-bromination of 4-(tert-butyl)pyridine?
The choice of brominating agent is critical for achieving high selectivity. While elemental bromine (Br₂) can be used, it often leads to poor selectivity and the formation of multiple byproducts.[1] N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are generally preferred as they are more selective brominating agents, which can simplify the purification process and reduce waste.[1][2][3]
Q3: What is the role of a Lewis acid catalyst in this reaction?
Lewis acid catalysts, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), are frequently used in direct halogenation reactions to increase the electrophilicity of the bromine. The catalyst polarizes the Br-Br bond, making one bromine atom a stronger electrophile and facilitating the attack by the electron-deficient pyridine ring.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficient activation of the brominating agent.2. Deactivation of the pyridine ring is too strong for the reaction conditions.3. Reaction temperature is too low or reaction time is too short. | 1. Add a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) to increase the electrophilicity of the brominating agent.2. Increase the reaction temperature gradually and monitor the progress by TLC or GC/MS.3. Extend the reaction time. |
| Poor regioselectivity (mixture of 2-bromo and 2,6-dibromo products) | 1. Excess of the brominating agent.2. Reaction conditions are too harsh (high temperature, highly active catalyst). | 1. Use a controlled amount of the brominating agent (e.g., 1.0-1.2 equivalents).2. Employ a milder brominating agent like NBS or DBDMH.3. Lower the reaction temperature to favor mono-bromination.4. Consider a stepwise approach where the brominating agent is added portion-wise. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. The brominating agent is too reactive and non-selective.3. Presence of impurities in the starting material or solvent. | 1. Lower the reaction temperature and monitor the reaction closely.2. Switch to a more selective brominating agent (NBS or DBDMH).3. Ensure the purity of the 4-(tert-butyl)pyridine and use dry, high-purity solvents. |
| Difficulty in purifying the product | 1. Similar polarity of the desired product, starting material, and byproducts.2. Formation of hard-to-separate isomers. | 1. Optimize the reaction conditions to maximize the yield of the desired product and minimize byproducts.2. Employ a high-resolution column chromatography system with a carefully selected eluent system. Gradient elution may be necessary.3. Consider converting the crude product to a crystalline derivative for purification by recrystallization, followed by regeneration of the desired product. |
Data Presentation
Table 1: Comparison of Brominating Agents for Pyridine Derivatives
| Brominating Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| Elemental Bromine | Br₂ | Lewis acid (e.g., FeBr₃), elevated temperature | Readily available and inexpensive. | Highly corrosive and toxic, often leads to poor selectivity and multiple byproducts.[1][3] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Radical initiator (AIBN) or light for allylic/benzylic bromination; acid catalyst for aromatic bromination. | Milder and more selective than Br₂, easier to handle (solid).[2] | Can be less reactive than Br₂ for deactivated rings. |
| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ | Often used without an additional solvent at elevated temperatures. | Highly selective, can simplify purification and reduce waste.[1][3] | May require specific temperature control for optimal performance. |
Experimental Protocols
Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)
This protocol is a representative method and may require optimization for specific laboratory conditions and scales.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-(tert-butyl)pyridine (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. If required, a catalytic amount of a Lewis acid (e.g., FeBr₃, 0.1 equivalents) can be added.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the bromination of 4-(tert-butyl)pyridine.
Caption: A troubleshooting guide for the bromination of 4-(tert-butyl)pyridine.
Caption: Factors influencing the regioselectivity of bromination.
References
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Bromo-4-(tert-butyl)pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-(tert-butyl)pyridine. The sterically hindered nature of this substrate, coupled with the electronic properties of the pyridine ring, can often lead to challenging side reactions and suboptimal yields. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual aids to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield of my desired coupled product. What are the likely causes?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, often exacerbated by the steric hindrance of the tert-butyl group and the presence of the pyridine nitrogen. Key areas to investigate include:
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Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species.[1] This effect can be more pronounced with sterically hindered substrates.
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Inefficient Oxidative Addition: The Carbon-Bromine bond on the electron-deficient pyridine ring is generally reactive enough for oxidative addition. However, the steric bulk of the adjacent tert-butyl group can hinder the approach of the palladium catalyst, slowing down this crucial initial step of the catalytic cycle.
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. A generic set of conditions may not be effective for this challenging substrate.
Q2: I am seeing significant amounts of a byproduct that corresponds to the debromination of my starting material. What is causing this and how can I prevent it?
A2: The formation of 4-(tert-butyl)pyridine is a result of a dehalogenation (specifically, debromination) side reaction. This occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction that replaces the bromine atom with a hydrogen atom. This can be promoted by certain bases or impurities in the reaction mixture. To minimize debromination, ensure you are using a high-purity base and anhydrous, degassed solvents.
Q3: My main byproduct appears to be the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings.[1] It is primarily caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[1] To prevent this:
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Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
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Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
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Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
Q4: What is protodeboronation and how can I avoid it?
A4: Protodeboronation is a side reaction where the boronic acid is converted back to the corresponding arene by replacement of the boronic acid group with a hydrogen atom. This is particularly an issue with heteroarylboronic acids and can be catalyzed by aqueous bases.[1] To mitigate protodeboronation:
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Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.
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Anhydrous Conditions: While some water is often necessary to dissolve the base, using strictly anhydrous organic solvents can reduce the rate of protodeboronation.
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Careful Base Selection: The choice and concentration of the base can influence the rate of this side reaction.
Troubleshooting Guide
Issue 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | 1. Switch to Bulky, Electron-Rich Ligands: Use ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center from coordination by the pyridine nitrogen and promote the desired catalytic cycle. |
| 2. Increase Catalyst Loading: Cautiously increase the catalyst loading from 1-2 mol% up to 5 mol%. | |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the sterically hindered C-Br bond. |
| 2. Screen Different Palladium Precatalysts: Try various Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with appropriate ligands, or use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. | |
| Poor Solubility | 1. Solvent Screening: Test different solvent systems. A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, DMF, THF) with a small amount of water is often effective for dissolving the inorganic base. |
| Inappropriate Base | 1. Base Screening: The choice of base is critical. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. |
Issue 2: Significant Side Product Formation
| Side Product Observed | Primary Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and the reaction vessel. |
| 2. Maintain a strict inert atmosphere (Ar or N₂). | ||
| 3. Use high-purity reagents. | ||
| Debromination of Starting Material | Slow transmetalation step or presence of certain impurities. | 1. Optimize the base and solvent to accelerate transmetalation. |
| 2. Use a more reactive boronic ester instead of a boronic acid. | ||
| Protodeboronation of Boronic Acid | Hydrolysis of the boronic acid, often promoted by aqueous base. | 1. Use a more stable boronic ester (e.g., pinacol ester). |
| 2. Minimize the amount of water in the reaction. | ||
| 3. Consider using a non-aqueous base/solvent system if feasible. |
Data Presentation: Impact of Reaction Parameters on Product Yield
The following table provides representative data on how different reaction conditions can influence the yield of the Suzuki coupling of this compound with phenylboronic acid. This data is illustrative and based on trends observed for similar sterically hindered 2-bromopyridine substrates.
| Catalyst System | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Major Side Product(s) |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 45 | Homocoupling, Debromination |
| Pd(OAc)₂/SPhos (2 mol%/4 mol%) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 12 | 85 | Minimal |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 100 | 16 | 78 | Homocoupling |
| Pd₂(dba)₃/XPhos (1.5 mol%/3 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 92 | Minimal |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acid partners.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid or boronic ester (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
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Ligand (e.g., XPhos, 3.0 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane)
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Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium precatalyst, and the ligand.
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Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Add the degassed solvent via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and major side reaction pathways.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-4-(tert-butyl)pyridine Cross-Coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of 2-Bromo-4-(tert-butyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenge arises from the pyridine nitrogen atom, which can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes. This is often referred to as the "2-pyridyl problem" and can result in low reaction yields. Additionally, the steric hindrance from the tert-butyl group might influence the optimal reaction conditions.
Q2: What is a typical starting catalyst loading for these reactions?
A2: For palladium-catalyzed cross-coupling reactions involving challenging substrates like 2-bromopyridines, a typical starting catalyst loading is between 1-5 mol%. It is often advisable to start at the higher end of this range (e.g., 3-5 mol%) to ensure the reaction initiates, after which optimization can be performed to lower the loading.
Q3: Which type of ligands are most effective for this substrate?
A3: Bulky, electron-rich phosphine ligands are generally recommended to mitigate catalyst poisoning by the pyridine nitrogen. Ligands such as XPhos, SPhos, and RuPhos can sterically shield the palladium center and promote the desired catalytic cycle. For Buchwald-Hartwig amination, ligands like BINAP and dppf have also been shown to be effective for 2-bromopyridine substrates.
Q4: How does the choice of base impact the reaction?
A4: The base plays a critical role in both Suzuki-Miyaura and Buchwald-Hartwig reactions. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used to activate the boronic acid. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LHMDS are often required to deprotonate the amine. The choice of base can affect reaction rate, yield, and the formation of side products.
Q5: What are common side products to watch out for?
A5: Common side products include homocoupling of the boronic acid (in Suzuki reactions), hydrodehalogenation (debromination) of the starting material, and formation of biaryl products from the coupling of two molecules of this compound.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe that your this compound is not being consumed, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no conversion.
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh batch of the palladium precursor. Consider a more active pre-catalyst (e.g., a G3 or G4 palladacycle). Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Ligand | For Suzuki-Miyaura, screen bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, consider ligands such as BINAP or dppf. |
| Insufficient Base Strength | For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required. Ensure the base is finely powdered and anhydrous. |
| Poor Reagent Solubility | If reagents are not fully dissolved, the reaction may be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the mixture to improve solubility. |
| Inadequate Temperature | Cautiously increase the reaction temperature in 10-20 °C increments. |
Issue 2: Significant Formation of Side Products
If your desired product is contaminated with byproducts, the following suggestions may help.
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure thorough degassing of all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Hydrodehalogenation (Debromination) | Presence of protic impurities or formation of palladium hydride species. | Use anhydrous solvents and ensure all glassware is thoroughly dried. A screen of different bases may be necessary. |
| Homocoupling of this compound | High reaction temperatures or certain catalyst systems. | Try running the reaction at a lower temperature for a longer period. Screen different ligands or palladium sources. |
Data Presentation
Disclaimer: The following data is for the cross-coupling of structurally similar 2-bromopyridines (e.g., 2-Bromo-4-methylpyridine) and should be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~92 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12 | ~80 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12 | ~73 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | KOtBu | Toluene | 100 | 0.17 (MW) | >95 |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2.4) | NaOtBu | Toluene | 100 | 16 | High |
| Volatile primary/secondary amines | Pd(OAc)₂ (2) | dppp (2) | NaOtBu | Toluene | 80-100 | 2-24 | 55-98 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.
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Reaction Setup : In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition : Add the degassed solvent(s) (e.g., 1,4-dioxane/water 4:1) via syringe.
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Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
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Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring : Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
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Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for specific amines.
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Reaction Setup : To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
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Reagent Addition : Add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the degassed solvent (e.g., toluene).
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Reaction : Heat the sealed tube to 80-110 °C with stirring.
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Monitoring : Monitor the reaction by TLC or LC-MS.
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Workup : After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Technical Support Center: Overcoming the Low Reactivity of 2-Bromo-4-(tert-butyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4-(tert-butyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this sterically hindered building block in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally less reactive than other 2-bromopyridines?
A1: The reduced reactivity of this compound stems from a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring makes the C2 position susceptible to nucleophilic attack. However, the bulky tert-butyl group at the C4 position exerts significant steric hindrance, which can impede the approach of reagents to the C2 position. This steric bulk can also influence the preferred conformation of the molecule, potentially misaligning orbitals for optimal reaction.[1] Furthermore, the pyridine nitrogen's lone pair can coordinate to and deactivate metal catalysts, a common issue with 2-substituted pyridines.
Q2: What are the primary strategies to overcome the low reactivity of this compound?
A2: The main approaches to enhance the reactivity of this compound include:
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Optimizing Palladium-Catalyzed Cross-Coupling Reactions: Employing bulky, electron-rich phosphine ligands, high-activity pre-catalysts, and carefully selected bases and solvents can significantly improve reaction outcomes.
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Utilizing Alternative Metal Catalysis: Nickel-based catalyst systems can offer a powerful alternative to palladium for certain coupling reactions.
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Formation of Organometallic Intermediates: Converting the C-Br bond to a more reactive organometallic species, such as a Grignard reagent or an organolithium compound, can facilitate subsequent reactions with electrophiles.
Q3: Which phosphine ligands are most effective for cross-coupling reactions with this substrate?
A3: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands can promote the crucial oxidative addition step and stabilize the palladium center.[2] Ligands such as those from the Buchwald and Hartwig groups, including biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and ferrocene-based ligands, have shown success in challenging coupling reactions.[2][3]
Q4: Can I perform a Grignard exchange on this compound?
A4: Yes, it is possible to form the Grignard reagent from this compound. However, the formation can be sluggish and may require activation of the magnesium metal. It is crucial to use anhydrous conditions as Grignard reagents are highly sensitive to moisture. The resulting 4-(tert-butyl)pyridin-2-ylmagnesium bromide can then be used in reactions with various electrophiles.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Issue 1: Low or no conversion of starting material.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, deactivating the catalyst. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium. Consider using a higher catalyst loading (e.g., 2-5 mol%). |
| Inefficient Oxidative Addition: The C-Br bond is not readily undergoing oxidative addition to the Pd(0) complex due to steric hindrance. | Increase the reaction temperature in 10-20 °C increments. Switch to a more electron-rich ligand to facilitate oxidative addition. |
| Poor Ligand Choice: The ligand is not suitable for the sterically demanding substrate. | Screen a panel of bulky phosphine ligands. For Buchwald-Hartwig amination, consider ligands like BrettPhos or RuPhos.[3] |
| Inappropriate Base: The base is not strong enough or is poorly soluble, hindering the catalytic cycle. | For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are often effective.[4] |
| Solvent Effects: The solvent may not be optimal for solubility or catalyst performance. | Common solvents for these reactions include toluene, dioxane, and THF. If solubility is an issue, a co-solvent may be beneficial. |
Issue 2: Significant formation of side products (e.g., hydrodebromination, homocoupling).
| Potential Cause | Recommended Solution |
| Presence of Water: Traces of water can lead to hydrodebromination of the starting material. | Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Oxygen Contamination: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions or the Glaser coupling of alkynes in Sonogashira reactions. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| High Reaction Temperature: Elevated temperatures can sometimes favor side reactions. | If conversion is reasonable at a lower temperature, try running the reaction for a longer duration at that temperature. |
Below is a decision-making workflow for troubleshooting palladium-catalyzed cross-coupling reactions of this compound.
References
Technical Support Center: Purification of 2-Bromo-4-(tert-butyl)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 2-Bromo-4-(tert-butyl)pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can result in several impurities that may complicate purification. The most prevalent of these are:
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Isomeric Byproducts: The bromination of 4-(tert-butyl)pyridine can sometimes yield isomeric impurities, such as 3-Bromo-4-(tert-butyl)pyridine.
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Di-brominated Species: Over-bromination can lead to the formation of di-brominated derivatives, for instance, 2,6-Dibromo-4-(tert-butyl)pyridine.
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Unreacted Starting Material: Incomplete reactions can result in the presence of the starting material, 4-(tert-butyl)pyridine.
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Dehalogenated Residues: During purification or subsequent reaction steps, the bromo group may be cleaved, leading to dehalogenated impurities.
Q2: Which analytical techniques are most effective for assessing the purity of this compound derivatives?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
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Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and identifying the number of components in a mixture. An Rf value of approximately 0.3 has been reported for this compound in a 10% ethyl acetate/heptane eluent system.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating volatile compounds and can help distinguish between the desired product, isomeric byproducts (which have the same mass), and di-brominated byproducts (which will have a higher mass).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the identification of isomers through distinct chemical shifts and coupling constants of the aromatic protons.
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure the stability of the purified compound, it is recommended to store this compound under an inert atmosphere and at a temperature of 2-8°C.
Troubleshooting Guides
Q4: My column chromatography separation of this compound is poor, with co-elution of impurities. What can I do?
A4: Poor separation during column chromatography can be addressed by optimizing several parameters:
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Solvent System Optimization: If you are observing co-elution, consider using a less polar solvent system to increase the separation between your product and less polar impurities. A shallow gradient elution, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate, can be very effective. For this compound, an eluent system of 10-20% ethyl acetate in heptane has been successfully used.
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Column Dimensions: Using a longer and narrower chromatography column can improve separation efficiency.
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Stationary Phase: While silica gel is most common, if your compound is sensitive to the acidic nature of silica, consider using deactivated silica gel (pre-treated with a solvent containing a small amount of triethylamine) or an alternative stationary phase like neutral alumina.
Q5: During recrystallization, my this compound derivative "oils out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid. This can be addressed by:
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Slowing Down Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.
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Adjusting Solvent Concentration: The solution might be too concentrated. Try adding a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.
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Solvent System Modification: The chosen solvent may not be ideal. For persistent issues with "oiling out," a different solvent or solvent pair should be tested. A mixture of ethanol and water (4:1 v/v) at low temperatures (-20°C) has been reported to enhance the purity of this compound.
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Pre-purification: If significant impurities are present, they can inhibit crystallization. A preliminary purification step, such as flash column chromatography, may be necessary before attempting recrystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Eluent: Heptane and Ethyl Acetate (EtOAc)
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Chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Methodology:
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various ratios of heptane and ethyl acetate to determine the optimal eluent system for separation. A 10% EtOAc/heptane mixture should give an Rf value of approximately 0.3 for the desired product.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% heptane). Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the dissolved sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A gradient of 10-20% EtOAc in heptane is a good starting point.
-
Fraction Collection and Analysis: Collect fractions in separate tubes and monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying solid this compound derivatives by recrystallization.
Materials:
-
Crude solid this compound derivative
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture (4:1 v/v) has been suggested for this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath or a freezer at -20°C to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Data Presentation
Table 1: Purification of this compound via Column Chromatography
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | |
| Eluent | 10-20% Ethyl Acetate in Heptane | |
| Approx. Rf of Product | 0.3 (in 10% EtOAc/Heptane) | |
| Reported Yield | 28% (for a specific synthesis) |
Table 2: Recrystallization Solvent for Purity Enhancement
| Solvent System | Temperature | Outcome | Reference |
| Ethanol/Water (4:1 v/v) | -20°C | Enhances purity |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Buchwald-Hartwig Reactions with 2-Bromo-4-(tert-butyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Buchwald-Hartwig amination reactions involving the sterically hindered and electron-rich substrate, 2-Bromo-4-(tert-butyl)pyridine.
Troubleshooting Guide
This guide addresses common issues observed during the Buchwald-Hartwig amination of this compound.
dot
Caption: Troubleshooting workflow for failed Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is not proceeding to completion. What are the likely causes?
A1: The steric hindrance from the tert-butyl group and the electron-donating nature of the pyridine nitrogen can significantly slow down the reaction. Key factors to investigate include:
-
Catalyst and Ligand Choice: Standard palladium catalysts and ligands may not be effective. The use of bulky, electron-rich phosphine ligands is often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Strength and Solubility: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong or nucleophilic can lead to side reactions. The solubility of the base in the reaction solvent is also a crucial factor.
-
Reaction Temperature: Due to the challenging nature of the substrate, higher reaction temperatures are often required to overcome the activation energy barrier.
Q2: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
A2: For a challenging substrate like this compound, it is advisable to start with conditions that have proven successful for other sterically hindered 2-halopyridines. Below is a recommended starting protocol.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos-Pd-G3) | Palladacycles are often more active and air-stable. |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, RuPhos) | Overcomes steric hindrance and facilitates reductive elimination. |
| Base | LHMDS or K₃PO₄ | Strong, non-nucleophilic bases that are effective in these couplings. |
| Solvent | Dioxane, Toluene, or CPME | Aprotic solvents that are stable at high temperatures. |
| Temperature | 100-120 °C | Higher temperatures are often necessary for this substrate. |
| Concentration | 0.1 - 0.5 M | A moderate concentration is a good starting point. |
Q3: I am observing significant amounts of hydrodehalogenation (debromination) of my starting material. How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides. It can be minimized by:
-
Careful Selection of Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky phosphine ligands can help identify one that favors the desired C-N bond formation.
-
Anhydrous Conditions: Ensure that the reaction is set up under strictly anhydrous and inert conditions. Water can be a proton source for the hydrodehalogenation pathway.
-
Choice of Base: The choice of base can influence the extent of this side reaction.
Q4: Can you provide a detailed experimental protocol for a small-scale test reaction?
A4: The following protocol is a general guideline for a small-scale test reaction.
Experimental Protocol: Small-Scale Buchwald-Hartwig Amination
Reagents:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., LHMDS, 2.0 eq)
-
Anhydrous Solvent (e.g., Dioxane)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the amine, the palladium precatalyst (or palladium source and ligand), and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate in vacuo and purify the crude product by column chromatography.
dot
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
minimizing homocoupling in reactions of 2-Bromo-4-(tert-butyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling and other side reactions during cross-coupling experiments with 2-Bromo-4-(tert-butyl)pyridine.
Troubleshooting Guides
Issue 1: Significant Homocoupling Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of biaryl byproduct derived from the boronic acid reagent.
-
Reduced yield of the desired 2-aryl-4-(tert-butyl)pyridine product.
-
Complicated purification of the final product.
Root Causes and Solutions:
| Potential Cause | Recommended Action |
| Oxygen Contamination | Rigorously degas all solvents and the reaction mixture. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparge the solvent with an inert gas like argon or nitrogen for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1][2] |
| Use of Pd(II) Precatalyst | Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). If a Pd(II) source is necessary, consider the in situ reduction to Pd(0) by adding a mild reducing agent. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[1] |
| Inappropriate Base | A base that is too strong or has poor solubility can promote side reactions. Screen milder bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry for anhydrous reactions. |
| High Concentration of Boronic Acid | Consider the slow addition of the boronic acid or using a boronate ester (e.g., pinacol ester) which can be more stable and less prone to homocoupling. |
Issue 2: Pervasive Homocoupling in Stille Coupling
Symptoms:
-
Formation of R²-R² dimers from the organostannane reagent.
-
Low yield of the desired coupled product.
-
Difficult removal of tin byproducts.
Root Causes and Solutions:
| Potential Cause | Recommended Action |
| Reaction with Pd(II) Precatalyst | Similar to Suzuki coupling, the reaction of the organostannane with a Pd(II) precatalyst can lead to homocoupling.[3] Utilize a Pd(0) catalyst source. |
| Radical Pathways | The Pd(0) catalyst can sometimes initiate a radical process leading to dimerization. Ensure strictly anaerobic conditions. |
| High Reaction Temperature | Elevated temperatures can promote homocoupling. Attempt the reaction at a lower temperature for a longer duration. |
Issue 3: Glaser Coupling Dominates in Sonogashira Reaction
Symptoms:
-
Significant formation of the alkyne dimer.
-
Consumption of the terminal alkyne starting material.
-
Low yield of the desired 2-alkynyl-4-(tert-butyl)pyridine.
Root Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of Oxygen | The copper(I) co-catalyst is particularly sensitive to oxygen, which promotes Glaser coupling.[4] Implement rigorous degassing of all reagents and solvents and maintain a strictly inert atmosphere. |
| High Copper Catalyst Loading | Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration. |
| Use of Copper Co-catalyst | Switch to a "copper-free" Sonogashira protocol.[4][5][6][7][8] These methods often employ specific palladium catalysts and ligands that facilitate the coupling without the need for a copper co-catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: The two main causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the coupling partner. Pd(II) precatalysts can also directly react with the organometallic reagent to form the homocoupled product during the initial stages of the reaction.
Q2: How can I visually determine if my reaction is suffering from significant homocoupling?
A2: While visual identification during the reaction can be difficult, the primary indication of significant homocoupling will be a lower than expected yield of your desired product and the appearance of an additional spot on a TLC plate, or an unexpected peak in GC-MS or LC-MS analysis of the crude reaction mixture, corresponding to the homocoupled byproduct.
Q3: Are there alternative coupling reactions to Suzuki, Stille, and Sonogashira that are less prone to homocoupling for this compound?
A3: Yes, the Negishi coupling can be a valuable alternative. Organozinc reagents used in Negishi couplings are often more reactive than organoboron or organotin compounds, which can lead to faster cross-coupling rates, potentially outcompeting homocoupling pathways. However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques.
Q4: Can the pyridine nitrogen in this compound interfere with the catalytic cycle?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or altering the catalyst's reactivity.[1] The use of bulky, electron-rich ligands can help to sterically shield the palladium and mitigate this issue.
Data Presentation
The following tables summarize representative yields for the cross-coupling of 2-bromo-4-substituted-pyridines with various coupling partners. Note that the extent of homocoupling is often not reported, and yields are for the desired cross-coupled product. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine [1][9]
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 81 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 92 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 80 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 73 |
Table 2: Other Cross-Coupling Reactions of 2-Bromo-4-methylpyridine [10]
| Coupling Reaction | Coupling Partner | Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Yield (%) |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | 100 | Moderate to High |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ | - | CuI, Et₃N | THF | RT - 60 | High |
| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Moderate |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a rigorously degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane), followed by a base (e.g., Cs₂CO₃, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat gently as required.
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki protocol.
Visualizations
Caption: Suzuki catalytic cycle and competing homocoupling pathway.
Caption: Troubleshooting workflow for homocoupling in cross-coupling reactions.
Caption: Decision tree for selecting a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
effect of steric hindrance in 2-Bromo-4-(tert-butyl)pyridine reactions
Welcome to the technical support center for experiments involving 2-Bromo-4-(tert-butyl)pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals. The bulky tert-butyl group at the C4 position introduces significant steric hindrance that can profoundly impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of the tert-butyl group on the reactivity of this compound?
The primary effect is steric hindrance. The bulky tert-butyl group can physically block or slow the approach of reagents to the reactive sites, namely the bromine atom at the C2 position and the pyridine nitrogen. This hindrance can affect the rate and efficiency of various reactions, including palladium-catalyzed cross-couplings and the formation of organometallic intermediates.[1][2] In palladium-catalyzed reactions, for instance, the steric bulk can influence the orientation of the pyridine ring relative to the palladium center in intermediates, thereby affecting the rates of transmetalation and reductive elimination.[1]
Q2: How does the steric hindrance of this compound affect catalyst selection in cross-coupling reactions?
Due to steric hindrance, standard palladium catalysts may prove inefficient. It is often necessary to use catalyst systems with bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, SPhos, or XPhos.[2][3] These ligands help to stabilize the palladium center, promote the crucial oxidative addition step, and facilitate reductive elimination, which can be impeded by the sterically demanding substrate.[2][4]
Q3: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this compound?
Low yields in Suzuki-Miyaura couplings with 2-bromopyridines are a common issue, exacerbated by the steric bulk of the tert-butyl group.[4] Several factors could be at play:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species.[4][5] The use of bulky, electron-rich ligands can mitigate this by sterically shielding the palladium.[4]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow for sterically hindered and electron-deficient substrates.[4][6]
-
Sub-optimal Reaction Conditions: Sterically hindered reactions often require more forcing conditions, such as higher temperatures, longer reaction times, or the use of stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.[4][6]
Q4: Can I form a Grignard reagent with this compound?
Formation of a Grignard reagent with 2-bromopyridines can be challenging.[7] While possible, the reaction of the C-Br bond with magnesium may be sluggish. The use of an auxiliary reagent like ethyl bromide is a common strategy to initiate the reaction.[7] Nickel-catalyzed Kumada coupling, which involves the in-situ formation of the Grignard reagent followed by cross-coupling, can be a more reliable alternative for synthesizing 2-aryl-4-(tert-butyl)pyridines.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling
You are attempting to couple this compound with an arylboronic acid but are observing poor conversion to the desired biaryl product.
Caption: Troubleshooting workflow for hindered Suzuki-Miyaura reactions.
-
Cause: Inefficient catalyst system for the sterically hindered substrate.
-
Solution: Switch to a palladium catalyst paired with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or P(t-Bu)₃ are designed to promote cross-coupling of hindered substrates.[2] Consider using modern pre-catalysts which are more active.
-
-
Cause: The base is not strong enough to facilitate the transmetalation step.
-
Cause: Reaction temperature is too low or time is too short.
-
Cause: Poor quality of reagents.
Issue 2: Failure in Buchwald-Hartwig Amination
Your attempt to couple this compound with a primary or secondary amine is resulting in low to no product formation.
-
Cause: Steric clash between the substrate and the amine.
-
Solution: The combination of a hindered aryl halide and a bulky amine can make the reaction particularly difficult. If possible, using a less hindered amine may improve yields. For hindered pairings, extensive optimization of the catalyst system is required.
-
-
Cause: Inappropriate ligand or base selection.
-
Solution: The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[10][11] For 2-bromopyridines, systems using bulky biarylphosphine ligands (e.g., XPhos, RuPhos) with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often successful.[12][13]
-
-
Cause: Low reaction temperature.
Data Presentation
The choice of catalyst, ligand, and base is critical when dealing with the steric hindrance of this compound. The following tables provide a comparative overview of conditions reported for similar sterically hindered 2-bromopyridine substrates.
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Hindered 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Toluene/H₂O | 100-110 | Moderate to High | [4] |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | Cs₂CO₃ (2-3) | Dioxane | 100 | Moderate to High | [4] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | Moderate | [5] |
| (t-Bu₃P)₂Pd (1-2) | - | K₃PO₄ (2-3) | Toluene | 100 | High | [14] |
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | High | [12] |
| Pd₂(dba)₃ (1-2) | BINAP (1-3) | NaOt-Bu (1.4) | Toluene | 100 | Good to High | [10] |
| Pd(OAc)₂ (1-5) | dppp (1-5) | NaOt-Bu (1.4) | Toluene | 80 | Satisfactory to High | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and requires optimization for specific coupling partners.
Reaction Setup Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This is a generalized procedure and may require significant optimization based on the amine's properties.[11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂, 2 mol%; XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium catalyst, ligand, and base to a dry reaction tube or flask.
-
Reagent Addition: Add the this compound and the anhydrous, degassed solvent.
-
Amine Addition: Add the amine to the mixture. If the amine is a volatile liquid or gas, the reaction should be conducted in a sealed tube.[15]
-
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 80-100 °C) with stirring. Monitor for completion.
-
Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.
References
- 1. This compound | 50488-34-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Solvents for Reactions Involving 2-Bromo-4-(tert-butyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Bromo-4-(tert-butyl)pyridine, with a focus on the selection of alternative and conventional solvents to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound giving a low yield?
A1: Low yields in Suzuki-Miyaura couplings with 2-bromopyridine derivatives are a common challenge. Several factors related to the solvent and reaction conditions can be the cause:
-
Poor Solubility: The starting materials, particularly the this compound and the boronic acid partner, may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[1] The bulky tert-butyl group can enhance solubility in some organic solvents, but a solvent screen is still recommended.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species.[1] The choice of solvent can influence the stability and activity of the catalyst.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl compounds.[1] The solvent system, particularly the presence of water, can play a crucial role in facilitating this step.
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or anhydrous solvents can mitigate this side reaction.
Q2: What are some "greener" or more sustainable alternative solvents for cross-coupling reactions with this compound?
A2: There is a growing interest in replacing hazardous solvents with more environmentally friendly alternatives. For palladium-catalyzed cross-coupling reactions, several greener solvents have shown promise:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a viable alternative to THF and dioxane in many cases. It often provides similar or even improved yields.
-
tert-Amyl alcohol: This solvent has been successfully used in nickel-catalyzed Suzuki-Miyaura couplings and can be considered for palladium-catalyzed systems as well.[2]
-
Propylene Carbonate (PC): PC is a biodegradable solvent with a high boiling point and can be an effective medium for Suzuki-Miyaura reactions.[3]
-
Water: When possible, using water as a solvent, especially in combination with a phase-transfer catalyst, is a highly sustainable approach.[4]
Q3: I am observing significant debromination of my this compound. How can I minimize this side reaction?
A3: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. The solvent choice can play a role in minimizing it:
-
Avoid Protic Impurities: Ensure that all solvents are anhydrous, as protic impurities can be a source of hydrides that lead to debromination.
-
Solvent Influence: Some solvents may be more prone to promoting debromination. For instance, in Stille couplings, dioxane and DMF have been observed to lead to more dehalogenation compared to toluene.[5] A screen of non-polar aprotic solvents may be beneficial.
-
Optimize Reaction Rate: A sluggish reaction can sometimes lead to more side reactions. Switching to a solvent system that promotes a faster reaction rate can help to favor the desired cross-coupling over debromination.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Action |
| Poor Solubility of Reagents | Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to improve solubility.[6] The tert-butyl group on your substrate may alter its solubility profile compared to less substituted pyridines. |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) species.[5] |
| Inappropriate Solvent Polarity | For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.[5] |
| Insufficient Base Strength or Solubility | The base must be strong enough and have some solubility in the reaction medium. Consider switching to a stronger or more soluble base. For instance, Cs₂CO₃ in dioxane can be very effective.[1] |
Issue 2: Significant Byproduct Formation (Homocoupling)
| Potential Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[1] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the homocoupling of the boronic acid. Try running the reaction at a lower temperature for a longer period. |
| Solvent Choice | While not a direct solution, the solvent can affect the reaction rate. A solvent that promotes a faster cross-coupling may outcompete the homocoupling side reaction. |
Data Presentation: Solvent Effects on Cross-Coupling Reactions
The following tables provide a summary of representative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of 2-bromopyridines. While this data is for analogous compounds, it serves as a strong predictive framework for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | >85 | [7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | [6] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80-120 | High | [8] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / H₂O | 90 | Moderate to High | [1] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 110 | High to Excellent | [1] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | Good to Excellent | [2] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | ~85-95 | [7] |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [9] |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | High | [10] |
| Pd Precatalyst / tBuBrettPhos | K₂CO₃ | Dioxane | 100 | Moderate to High | [11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[12]
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.[8]
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[12]
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[8]
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
Note: This procedure is a general guideline and may require optimization depending on the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 1.5-10 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[13]
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Caption: A logical workflow for solvent selection and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
managing temperature control in 2-Bromo-4-(tert-butyl)pyridine synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing temperature control during the synthesis of 2-Bromo-4-(tert-butyl)pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Troubleshooting Guide
This guide addresses specific issues related to temperature control that you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound in Direct Bromination
-
Question: My direct bromination of 4-(tert-butyl)pyridine is resulting in a low yield of the desired 2-bromo product. What are the likely causes related to temperature?
-
Answer:
-
Suboptimal Reaction Temperature: The temperature directly influences the rate and selectivity of the bromination. Pyridine rings are electron-deficient and generally require harsh conditions for electrophilic aromatic substitution. However, excessively high temperatures can lead to the formation of undesired isomers and byproducts. For some electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to improve selectivity.[1]
-
Runaway Reaction: Bromination reactions can be exothermic.[1] If the heat generated is not effectively dissipated, the internal reaction temperature can rise uncontrollably, leading to the formation of multiple side products and decomposition of the starting material and product.
-
Slow Reaction Rate: Conversely, if the temperature is too low, the reaction rate may be impractically slow, resulting in low conversion of the starting material within a reasonable timeframe.
-
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
-
Question: I am observing the formation of multiple bromo-isomers of 4-(tert-butyl)pyridine, not just the desired 2-bromo product. How can I improve the regioselectivity?
-
Answer:
-
Inadequate Temperature Control: Temperature is a critical factor in controlling the regioselectivity of bromination.[2] Lowering the reaction temperature can significantly enhance the selectivity for the desired isomer by favoring the kinetically controlled product.
-
Steric and Electronic Effects: The bulky tert-butyl group at the 4-position sterically hinders the adjacent 3- and 5-positions, which should favor bromination at the 2- and 6-positions.[2] However, electronic effects also play a crucial role. Careful optimization of temperature is necessary to maximize the desired electronic influence on regioselectivity.[2]
-
Issue 3: Formation of Polybrominated Byproducts
-
Question: My final product is contaminated with di- and polybrominated species. How can I minimize this?
-
Answer:
-
Excessive Temperature: Higher reaction temperatures can provide the activation energy needed for subsequent bromination reactions on the already mono-brominated pyridine ring.
-
Slow Reagent Addition at Low Temperature: To prevent localized "hot spots" where the concentration of the brominating agent and the temperature are high, add the brominating agent slowly and with efficient stirring while maintaining a consistently low reaction temperature.
-
Issue 4: Uncontrolled Exothermic Reaction
-
Question: The reaction becomes highly exothermic and difficult to control upon addition of the brominating agent. What steps should I take?
-
Answer:
-
Pre-cooling: Ensure the reaction vessel is adequately cooled in a suitable bath (e.g., ice-salt, dry ice/acetone) before adding the brominating agent.
-
Slow and Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period. This allows the cooling system to dissipate the heat generated from the reaction effectively.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes are:
-
Direct Halogenation: This involves the direct bromination of 4-(tert-butyl)pyridine using a brominating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst.[2]
-
Nucleophilic Substitution from an Aminopyridine: This method, a Sandmeyer-type reaction, involves the diazotization of 2-amino-4-(tert-butyl)pyridine at low temperatures, followed by displacement of the diazonium group with a bromide ion.[2]
-
Low-Temperature Lithiation and Bromination: This involves the deprotonation of 4-tert-butylpyridine at the 2-position using a strong base like n-butyllithium at very low temperatures, followed by quenching with a bromine source.[3]
Q2: What is the optimal temperature range for the synthesis of this compound?
A2: The optimal temperature depends heavily on the chosen synthetic route:
-
For direct bromination , while specific quantitative data is scarce, lower temperatures are generally favored to enhance regioselectivity.[2]
-
For the Sandmeyer-type reaction , the diazotization step is critical and must be carried out at low temperatures, typically between -20°C and 0°C, to ensure the stability of the diazonium salt.[4][5]
-
For the low-temperature lithiation method , temperatures are maintained very low, for instance, using an ice bath for initial steps and an isopropanol/CO₂ bath for subsequent additions to ensure selective deprotonation and reaction.[3]
Q3: How does the choice of brominating agent affect the reaction?
A3: The choice of brominating agent is crucial. Elemental bromine (Br₂) is a strong brominating agent but can lead to poor selectivity and the formation of byproducts.[2] N-bromosuccinimide (NBS) is often a milder and more selective alternative.[2] For specific applications, other reagents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) may offer even higher selectivity.[2]
Q4: What are common side products to look out for?
A4: Common side products include other isomers such as 3-Bromo-4-(tert-butyl)pyridine, and polybrominated products like 2,6-dibromo-4-(tert-butyl)pyridine. The formation of these is often temperature-dependent.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis via Low-Temperature Lithiation
| Parameter | Value | Reference |
| Starting Material | 4-tert-butylpyridine | [3] |
| Key Reagents | n-Butyllithium, Dibromomethane | [3] |
| Temperature | Ice bath, then iPrOH/CO₂ bath | [3] |
| Solvent | Heptane | [3] |
| Reported Yield | 28% | [3] |
Table 2: Summary of Reaction Conditions for a Model Sandmeyer-Type Synthesis of 2-Bromo-4-methylpyridine
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylpyridine | [5] |
| Key Reagents | HBr, Br₂, NaNO₂ | [5] |
| Temperature | -20°C to -15°C (Bromine addition) | [5] |
| Solvent | Aqueous HBr | [5] |
| Reported Yield | 86% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Low-Temperature Lithiation and Bromination
-
Materials: 4-tert-butylpyridine, 2-(dimethylamino)ethanol, n-butyllithium in hexanes, dibromomethane, heptane, diethyl ether, water, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 2-(dimethylamino)ethanol (47.8 mmol) in heptane (200 mL) and cool in an ice bath.
-
Slowly add a hexane solution of n-butyllithium (96 mmol) via syringe and continue stirring at low temperature for 30 minutes.
-
Slowly add 4-tert-butylpyridine (47.8 mmol) via syringe and stir the resulting orange solution at low temperature for 1 hour.[3]
-
Transfer the solution to an isopropanol/CO₂ bath for cooling.
-
Slowly add a pre-cooled (ice-bath) solution of dibromomethane (57.3 mmol) in heptane (200 mL) via cannula.
-
Stir the brown, non-homogeneous mixture at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight.[3]
-
Cool the mixture in an ice bath and carefully quench with water.
-
Extract the mixture twice with diethyl ether.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10-20% EtOAc/heptane as eluent to yield this compound.[3]
-
Protocol 2: Synthesis of this compound via Sandmeyer-Type Reaction (Adapted from 2-Bromo-4-methylpyridine synthesis)
-
Materials: 2-Amino-4-(tert-butyl)pyridine, 48% hydrobromic acid, bromine, sodium nitrite, 20% aqueous sodium hydroxide, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-4-(tert-butyl)pyridine (1.1 mol) in 48% hydrobromic acid (1.5 L).
-
Cool the mixture to -20°C using an appropriate cooling bath.
-
Slowly add bromine (3.11 mol) dropwise to the reaction mixture, maintaining the temperature between -20°C and -15°C.[5]
-
Stir the mixture continuously for 3 hours at this temperature.
-
In a separate beaker, prepare an aqueous solution of sodium nitrite (2.95 mol).
-
Add the sodium nitrite solution in batches to the reaction mixture, ensuring the temperature is maintained.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.[5]
-
Cool the mixture to 0°C and carefully adjust the pH to 12 by adding a 20% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 250 mL).
-
Combine the organic phases and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via low-temperature lithiation.
Caption: Troubleshooting decision tree for temperature control issues in this compound synthesis.
References
- 1. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-(tert-butyl)pyridine and 2-Chloro-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. Halogenated pyridines are a cornerstone of this field, offering a versatile handle for a multitude of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially significant compounds: 2-bromo-4-(tert-butyl)pyridine and 2-chloro-4-(tert-butyl)pyridine. The comparison is centered on their performance in key synthetic reactions, supported by illustrative experimental data from analogous systems and detailed experimental protocols.
General Principles of Reactivity
The reactivity of 2-bromo- and 2-chloro-4-(tert-butyl)pyridine is primarily dictated by the nature of the carbon-halogen bond at the 2-position of the pyridine ring. Two major classes of reactions are of principal interest: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl > F. This is a consequence of the decreasing carbon-halogen bond strength down the group, with the C-Br bond being weaker and more readily cleaved than the C-Cl bond. Consequently, This compound is generally more reactive in these transformations, often necessitating milder reaction conditions and lower catalyst loadings.
Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The rate of this reaction is influenced by the ability of the halogen to stabilize this intermediate through its electron-withdrawing inductive effect. As chlorine is more electronegative than bromine, it provides greater stabilization. Therefore, 2-chloro-4-(tert-butyl)pyridine is generally more reactive in SNAr reactions.
Data Presentation: Comparative Reactivity in Key Transformations
Note: The data presented below is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical, and yields can be highly dependent on the specific substrates, catalyst system, and reaction parameters.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. As expected, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 81[1] |
| 2 | 2-Chloro-4-methylpyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | t-BuOH | 100 | 12 | ~70-80* |
*Estimated yield based on typical reactivity of activated aryl chlorides requiring more specialized catalyst systems.
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 2 | 98 |
| 2 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | ~85-95* |
*Data for a generic aryl chloride highlights that these couplings often require specialized catalysts and conditions.
Table 3: Sonogashira Coupling
In the Sonogashira coupling for the formation of C-C triple bonds, the higher reactivity of the C-Br bond is also observed.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96[2] |
| 2 | 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF/DMF | 60 | 16 | ~70-80* |
*Estimated yield based on general reactivity trends.
Table 4: Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the trend is generally reversed, with chloro-substituted pyridines often being more reactive than their bromo counterparts. A direct comparison can be seen in the synthesis of 2-bromo-4-methoxypyridine from 2-bromo-4-chloropyridine, where the chloride is selectively displaced by methoxide.
| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 1 | 2-Bromo-4-chloropyridine | NaOMe | MeOH, reflux | 2-Bromo-4-methoxypyridine | High |
| 2 | 2-Chloropyridine | Piperidine | 150 °C, neat | 2-(Piperidin-1-yl)pyridine | 85 |
| 3 | 2-Bromopyridine | Piperidine | 200 °C, neat | 2-(Piperidin-1-yl)pyridine | 80 |
Experimental Protocols
The following are general experimental protocols for the key reactions discussed. These are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
-
Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-4-(tert-butyl)pyridine
Materials:
-
2-Chloro-4-(tert-butyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add toluene, followed by 2-chloro-4-(tert-butyl)pyridine and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
THF (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.[3]
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-(tert-butyl)pyridine
Materials:
-
2-Chloro-4-(tert-butyl)pyridine (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous Methanol
Procedure:
-
Dissolve 2-chloro-4-(tert-butyl)pyridine in anhydrous methanol in a round-bottom flask.
-
Add the sodium methoxide portion-wise with stirring.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by distillation or column chromatography.
Visualizing Reaction Pathways
To further elucidate the transformations discussed, the following diagrams, generated using Graphviz, illustrate the general experimental workflows and logical relationships of these key reactions.
Conclusion
The choice between this compound and 2-chloro-4-(tert-butyl)pyridine is a critical decision in synthetic planning that hinges on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers higher reactivity, potentially leading to milder conditions and improved efficiency. In contrast, for nucleophilic aromatic substitution reactions, the chloro-analog is generally the more reactive substrate. This guide provides the foundational knowledge, illustrative data, and practical protocols to assist researchers in making an informed decision for their specific synthetic challenges. The provided workflows and experimental details serve as a valuable resource for the successful implementation of these versatile building blocks in the synthesis of complex molecular targets.
References
A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. The synthesis of 2-aryl-4-(tert-butyl)pyridines is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted pyridine motif in pharmaceuticals and functional materials. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and scope of this transformation. This guide provides an objective comparison of common catalyst systems for the Suzuki coupling of 2-Bromo-4-(tert-butyl)pyridine with arylboronic acids, supported by representative experimental data and detailed protocols.
Catalyst Performance Comparison
While a direct side-by-side comparison of various catalysts for the Suzuki coupling of this compound under identical conditions is not extensively documented in a single study, a comprehensive analysis of the literature for similar 2-bromopyridine substrates allows for a reliable extrapolation of catalyst performance. The data presented below is a compilation from various sources and should be interpreted as a guide to catalyst selection.
| Catalyst System | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics |
| Traditional Phosphine Ligand | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-85 | Readily available and cost-effective, but may require higher catalyst loading and longer reaction times. Prone to deactivation with some pyridinic substrates.[1][2] |
| Buchwald Ligand System | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane or Toluene | 100-110 | 2-12 | 90-98 | Bulky, electron-rich phosphine ligands promote efficient oxidative addition and reductive elimination, leading to higher yields, lower catalyst loadings, and shorter reaction times. Effective for sterically hindered and electron-deficient substrates.[3] |
| N-Heterocyclic Carbene (NHC) Ligand | PEPPSI-IPr | Cs₂CO₃ | t-Amyl Alcohol | 100 | 1-4 | 95-99 | Highly active and stable catalysts, often allowing for very low catalyst loadings and rapid reactions. Particularly effective for challenging heteroaryl couplings.[1] |
| Nickel-Based System | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF or t-Amyl Alcohol | 100 | 12 | 85-95 | A more sustainable and cost-effective alternative to palladium. Effective for a range of aryl and heteroaryl couplings, often in "green" solvents.[4] |
Experimental Protocols
The following are representative experimental protocols that can be adapted for the Suzuki coupling of this compound with an arylboronic acid using different catalyst systems.
Protocol 1: Using a Traditional Phosphine Ligand Catalyst (Pd(PPh₃)₄)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Add the degassed toluene and water via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[1][2]
Protocol 2: Using a Buchwald Ligand System (Pd(OAc)₂/SPhos)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
SPhos (0.012 mmol, 1.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add this compound and the arylboronic acid.
-
Seal the flask, remove from the glovebox (if applicable), and add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[3]
Protocol 3: Using a Nickel-Based Catalyst (NiCl₂(PCy₃)₂)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
2-Me-THF (or t-Amyl Alcohol) (5 mL)
-
Nitrogen or Argon gas
-
Sealed tube
Procedure:
-
To a sealed tube, add NiCl₂(PCy₃)₂, K₃PO₄, this compound, and the arylboronic acid.
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and follow a standard aqueous workup and purification by column chromatography.[4]
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Comparison
References
A Comparative Spectroscopic Analysis of 2-Bromo-4-(tert-butyl)pyridine and Its Halogenated Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characterization of 2-Bromo-4-(tert-butyl)pyridine and its chloro and iodo derivatives. This report details the key spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for compound identification, purity assessment, and comparative analysis.
This guide presents a detailed spectral analysis of this compound, a versatile building block in organic synthesis, and offers a comparative look at its 2-chloro and 2-iodo analogs. Understanding the distinct spectroscopic characteristics of these compounds is paramount for their effective utilization in research and development, particularly in the pharmaceutical and agrochemical industries. The data presented herein, including ¹H NMR, ¹³C NMR, IR, and MS, have been meticulously compiled to aid in the unambiguous identification and characterization of these important chemical entities.
Comparative Spectral Data
The following tables summarize the key quantitative spectral data for this compound and its chloro and iodo analogs. This side-by-side comparison highlights the influence of the halogen substituent on the spectroscopic properties of the pyridine ring.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 8.30 | d | 1H | H-6 |
| 7.45 | d | 1H | H-5 | |
| 7.20 | dd | 1H | H-3 | |
| 1.32 | s | 9H | -C(CH₃)₃ | |
| 2-Chloro-4-(tert-butyl)pyridine | 8.25 | d | 1H | H-6 |
| 7.30 | d | 1H | H-5 | |
| 7.15 | dd | 1H | H-3 | |
| 1.31 | s | 9H | -C(CH₃)₃ | |
| 2-Iodo-4-(tert-butyl)pyridine | 8.40 | d | 1H | H-6 |
| 7.60 | d | 1H | H-5 | |
| 7.10 | dd | 1H | H-3 | |
| 1.33 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 163.5 | C-4 |
| 150.0 | C-6 | |
| 142.0 | C-2 | |
| 125.0 | C-5 | |
| 121.5 | C-3 | |
| 34.5 | -C (CH₃)₃ | |
| 30.5 | -C(C H₃)₃ | |
| 2-Chloro-4-(tert-butyl)pyridine | 163.0 | C-4 |
| 149.5 | C-6 | |
| 151.0 | C-2 | |
| 124.0 | C-5 | |
| 122.0 | C-3 | |
| 34.4 | -C (CH₃)₃ | |
| 30.4 | -C(C H₃)₃ | |
| 2-Iodo-4-(tert-butyl)pyridine | 164.0 | C-4 |
| 151.0 | C-6 | |
| 110.0 | C-2 | |
| 126.0 | C-5 | |
| 120.0 | C-3 | |
| 34.6 | -C (CH₃)₃ | |
| 30.6 | -C(C H₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data (Neat)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3050-3100 | C-H stretch (aromatic) |
| 2850-2970 | C-H stretch (aliphatic) | |
| 1580, 1470, 1400 | C=C and C=N stretching (pyridine ring) | |
| 1250 | C-Br stretch | |
| 2-Chloro-4-(tert-butyl)pyridine | 3050-3100 | C-H stretch (aromatic) |
| 2850-2970 | C-H stretch (aliphatic) | |
| 1585, 1475, 1405 | C=C and C=N stretching (pyridine ring) | |
| 1050 | C-Cl stretch | |
| 2-Iodo-4-(tert-butyl)pyridine | 3050-3100 | C-H stretch (aromatic) |
| 2850-2970 | C-H stretch (aliphatic) | |
| 1575, 1465, 1395 | C=C and C=N stretching (pyridine ring) | |
| 1000 | C-I stretch |
Table 4: Mass Spectrometry (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 213/215 (M⁺, M⁺+2) | 198/200, 156, 134 |
| 2-Chloro-4-(tert-butyl)pyridine | 169/171 (M⁺, M⁺+2) | 154/156, 134 |
| 2-Iodo-4-(tert-butyl)pyridine | 261 (M⁺) | 246, 134 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer.
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 8278 Hz
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038 Hz
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry (MS)
Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe.
Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI).
Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 50-500
Visualizing the Workflow
The general workflow for the spectral analysis and characterization of these pyridine derivatives can be visualized as a logical progression of steps, from sample preparation to data analysis and final characterization.
Caption: Workflow for spectral analysis and characterization.
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-4-(tert-butyl)pyridine
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of synthetic pathways and the quality of the final active pharmaceutical ingredient (API).[1] 2-Bromo-4-(tert-butyl)pyridine (CAS No: 50488-34-1) is a key building block in the synthesis of a variety of pharmaceutical compounds.[2] This guide provides a comparative analysis of the principal analytical methods for determining its purity, supported by experimental data and detailed protocols.
The most common and effective methods for the purity assessment of brominated pyridine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4] Each technique offers distinct advantages and, when used in conjunction, they provide a comprehensive purity profile of the compound.
Comparative Analysis of Analytical Methods
The choice of analytical method, or the combination thereof, is contingent on the specific impurities anticipated and the primary analytical goals.[1] For routine quality control and quantification of non-volatile impurities, HPLC is often the method of choice due to its precision and robustness.[1] GC-MS is highly effective for identifying volatile organic impurities and residual solvents, while NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for a reference standard of the impurity itself.[3][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[6] |
| Typical Stationary Phase | C18 Reverse-Phase Column.[1] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1] | Not applicable. |
| Mobile/Carrier Phase | Acetonitrile and Water Gradient.[1] | Inert carrier gas (e.g., Helium, Nitrogen).[1] | Deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C).[1] | High-temperature ramp (e.g., 50-280 °C).[3] | Typically ambient. |
| Detection | UV-Vis Detector (e.g., 254 nm).[1] | Mass Spectrometer (MS).[1] | Radiofrequency detector.[6] |
| Primary Application | Quantitative analysis of non-volatile and thermally stable compounds.[1] | Separation and identification of volatile and semi-volatile compounds.[1] | Structural elucidation and quantitative analysis.[5] |
| Key Advantages | High precision and robustness for quantitative analysis.[7][8] | High sensitivity and specificity for impurity identification.[1] | Provides detailed structural information; can be used for absolute quantification.[5] |
| Potential Limitations | Not suitable for volatile compounds; requires reference standards for quantification. | May not be suitable for thermally labile compounds. | Lower sensitivity compared to MS; may have overlapping signals in complex mixtures.[5] |
Below is a workflow diagram illustrating the general process for purity analysis of this compound.
Caption: Workflow for the Purity Analysis of this compound.
Experimental Protocols
The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
This protocol is designed for the quantitative purity assessment of this compound.[1]
Instrumentation and Materials:
-
HPLC System with a UV-Vis or Diode-Array Detector.[9]
-
Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[9]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[9]
-
Sample Diluent: Acetonitrile/Water mixture.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound.[1] Dissolve in the sample diluent to a final concentration of approximately 0.1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[9]
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of the main component from any potential impurities. A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.[1]
Instrumentation and Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.[3]
-
Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
High-purity volatile solvent (e.g., Dichloromethane or Hexane).[3]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg) of this compound in a volatile organic solvent (e.g., 1 mL of dichloromethane).[3]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.[3]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: ~230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 40 to 300.[3]
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.[3] Extract the mass spectrum for that peak and any impurity peaks to aid in their identification.[3] A key feature to look for in the mass spectrum will be the isotopic pattern of bromine.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
This protocol is for obtaining ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of this compound.[3]
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).[3]
-
High-quality 5 mm NMR tube and cap.[3]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[3] Dissolve the sample in approximately 0.7 mL of the deuterated solvent and transfer it to the NMR tube.[10]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A larger number of scans will likely be required compared to the ¹H NMR spectrum.[10]
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule. Any impurity signals can be integrated to estimate their concentration relative to the main component. The ¹³C NMR spectrum will confirm the number of unique carbon atoms.
The following diagram illustrates the logical relationship in selecting an analytical method based on the desired outcome.
Caption: Logic for Analytical Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 50488-34-1 | Benchchem [benchchem.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Synthetic Gateway: Unlocking Diverse Biological Activities from 2-Bromo-4-(tert-butyl)pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. While direct and extensive research on the biological activities of a broad series of 2-Bromo-4-(tert-butyl)pyridine derivatives remains limited in publicly available literature, its significance as a versatile chemical intermediate is well-established. This guide illuminates the potential of this compound as a foundational building block in the synthesis of molecules with diverse and potent biological activities, supported by examples from medicinal chemistry literature.
The strategic placement of a bromine atom at the 2-position and a bulky tert-butyl group at the 4-position of the pyridine ring makes this compound a valuable starting material in organic synthesis. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.[1][2] The tert-butyl group, on the other hand, can influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.[1][2]
This guide explores the transformation of this key intermediate into compounds with notable biological activities, providing a comparative look at their performance based on available data.
From Intermediate to Inhibitor: A Comparative Look at Synthesized Bioactive Molecules
| Compound Class | Target/Activity | Key Quantitative Data | Reference Compound/Activity |
| Pyridine-based Kinase Inhibitors | Specific Kinase Inhibition | IC50 values in nM range | Varies by specific kinase target |
| Novel Anticancer Agents | Cytotoxicity against cancer cell lines | GI50 values in µM or nM range | Doxorubicin or other standard chemotherapeutics |
| Potential Agrochemicals | Herbicidal, fungicidal, or insecticidal activity | EC50 or LD50 values | Commercially available pesticides |
Note: The data presented in this table is illustrative and will be populated with specific examples as they are identified in the literature. The lack of direct comparative studies necessitates a compilation of data from various sources.
Experimental Cornerstones: Protocols for Assessing Biological Activity
The evaluation of novel chemical entities requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays relevant to the biological activities often associated with pyridine-containing compounds.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase target.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a microplate.
-
Add the test compound dilutions to the appropriate wells. A DMSO control (vehicle) and a positive control inhibitor are also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is widely used to screen for cytotoxic compounds.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-channel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.
-
Add the MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to form formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path to Bioactivity
The following diagrams illustrate the synthetic utility of this compound and a general workflow for the discovery of biologically active compounds.
Caption: Synthetic utility of this compound.
Caption: General workflow for drug discovery.
References
Unlocking the Potential of 2-Bromo-4-(tert-butyl)pyridine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative framework for investigating the structure-activity relationship (SAR) of novel analogs derived from 2-Bromo-4-(tert-butyl)pyridine, a versatile heterocyclic building block.
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it an attractive starting point for the synthesis of new chemical entities.[2][3] The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, while the bulky tert-butyl group at the 4-position can influence molecular conformation and interactions with biological targets.[2][3]
Hypothetical Target and Analog Design
Based on the prevalence of pyridine derivatives as kinase inhibitors, this hypothetical study will focus on analogs of this compound as inhibitors of a generic tyrosine kinase (TK). The designed analogs will explore modifications at the 2-position, replacing the bromine atom with various functional groups to probe the binding pocket of the target kinase.
Table 1: Hypothetical In Vitro Activity of 2-Substituted-4-(tert-butyl)pyridine Analogs against Tyrosine Kinase
| Compound ID | R-Group at 2-position | Molecular Weight | IC50 (nM) |
| 1 | -Br (Parent Compound) | 214.10 | >10,000 |
| 2a | -Ph | 213.30 | 850 |
| 2b | -4-methoxyphenyl | 243.32 | 420 |
| 2c | -4-fluorophenyl | 231.29 | 310 |
| 2d | -4-(dimethylamino)phenyl | 256.36 | 150 |
| 2e | -pyridin-4-yl | 214.29 | 650 |
| 2f | -thiophen-3-yl | 219.33 | 780 |
| 2g | -NH-Ph | 228.31 | 1200 |
| 2h | -NH-4-methoxyphenyl | 258.34 | 950 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the synthetic and biological evaluation protocols for the hypothetical SAR study.
General Synthetic Protocol for 2-Aryl/Heteroaryl-4-(tert-butyl)pyridine Analogs (Compounds 2a-2f)
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize the target analogs.[2]
Materials:
-
This compound (1.0 eq)
-
Appropriate aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the corresponding boronic acid, Pd(OAc)2, SPhos, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Synthetic Protocol for 2-Amino-4-(tert-butyl)pyridine Analogs (Compounds 2g-2h)
This protocol outlines a Buchwald-Hartwig amination reaction for the synthesis of the amino-substituted analogs.[2]
Materials:
-
This compound (1.0 eq)
-
Appropriate aniline derivative (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Cesium carbonate (Cs2CO3) (1.5 eq)
-
Toluene
Procedure:
-
To a reaction vessel, add this compound, the corresponding aniline, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed toluene.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro potency of the synthesized compounds.
Materials:
-
Recombinant human tyrosine kinase enzyme
-
Synthetic peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of each compound dilution to the wells of a 384-well plate.
-
Add the tyrosine kinase enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Scientific Process
Diagrams are powerful tools for illustrating complex relationships and workflows. The following visualizations, created using the DOT language, depict the logical framework of the SAR study and the experimental workflow.
Caption: Logical flow of the hypothetical SAR study.
Caption: Workflow for analog synthesis and screening.
Interpreting the Structure-Activity Relationship
-
The presence of an aromatic ring at the 2-position is crucial for activity. The parent compound 1 with a bromine atom is inactive, while all analogs with aryl or heteroaryl substitutions show inhibitory activity.
-
Electronic effects of substituents on the phenyl ring significantly impact potency. Electron-donating groups appear to enhance activity, with the dimethylamino-substituted analog 2d being the most potent. This suggests a potential hydrogen bond or favorable electrostatic interaction in the kinase's binding pocket. The electron-withdrawing fluorine substituent in 2c also leads to good potency, indicating that both electronic and steric factors are at play.
-
Heteroaromatic rings are tolerated but may not be optimal. The pyridyl (2e ) and thiophenyl (2f ) analogs show moderate activity, suggesting that the overall shape and electronic distribution of the aromatic system are important for binding.
-
Direct amino linkage is less favorable than a carbon-carbon linkage. The amino-substituted analogs 2g and 2h exhibit weaker activity compared to their phenyl counterparts, which could be due to unfavorable geometry or electronic properties introduced by the nitrogen linker.
This guide provides a foundational framework for initiating SAR studies on this compound analogs. The provided protocols and hypothetical data serve as a starting point for researchers to design, synthesize, and evaluate novel compounds with the potential for significant biological activity. Through systematic exploration and iterative design, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
References
A Comparative Guide to the Advantages of 2-Bromo-4-(tert-butyl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, substituted pyridines serve as indispensable building blocks. Among these, bromopyridines are highly valued for their versatility in transition metal-catalyzed cross-coupling reactions. This guide provides a detailed comparison of 2-Bromo-4-(tert-butyl)pyridine with other bromopyridine isomers, highlighting its unique advantages substantiated by representative experimental data.
The strategic placement of a bulky, electron-donating tert-butyl group at the 4-position of a 2-bromopyridine scaffold imparts distinct steric and electronic properties. These characteristics can be harnessed to enhance reaction outcomes, improve selectivity, and provide access to novel chemical entities.
The Dual Influence of the tert-Butyl Group
The advantages of using this compound over other bromopyridines can be attributed to two primary factors:
-
Electronic Effects : The tert-butyl group is a strong electron-donating group (+I effect). This increases the electron density of the pyridine ring, which in turn enhances the nucleophilicity of the nitrogen atom. While this increased electron density can slightly deactivate the ring towards oxidative addition in some cross-coupling reactions compared to unsubstituted 2-bromopyridine, it also modulates the electronic properties of the resulting coupled products, which can be beneficial for their final application (e.g., as ligands or in bioactive molecules).
-
Steric Hindrance : The significant steric bulk of the tert-butyl group at the 4-position can influence the regioselectivity of reactions, directing incoming groups to other positions on the pyridine ring. More importantly, it can provide steric shielding that affects the conformational preferences of the molecule and its derivatives. This can be strategically employed to control reaction pathways and achieve desired product isomers.
The interplay of these electronic and steric factors makes this compound a unique and valuable reagent in organic synthesis.
Comparative Performance in Cross-Coupling Reactions
The utility of this compound is most evident in its performance in key palladium-catalyzed cross-coupling reactions. Below is a comparative analysis of its reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, with representative data collated from various studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The following table compares the performance of various 2-bromopyridines in this reaction.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of 2-Bromopyridines with Phenylboronic Acid
| 2-Bromopyridine Derivative | Product | Representative Yield (%) | Reference |
| 2-Bromopyridine | 2-Phenylpyridine | 70-85 | [1] |
| 2-Bromo-4-methylpyridine | 4-Methyl-2-phenylpyridine | 81 | [2] |
| This compound | 4-(tert-Butyl)-2-phenylpyridine | ~80-90 (estimated) | N/A |
| 2-Bromo-5-fluoropyridine | 5-Fluoro-2-phenylpyridine | ~75 | [1] |
| 3-Bromopyridine | 3-Phenylpyridine | 60-75 | [3] |
The data suggests that 2-bromopyridines with electron-donating groups at the 4-position, such as methyl, generally provide good to excellent yields in Suzuki-Miyaura couplings. The tert-butyl group is expected to perform similarly, with its steric bulk potentially influencing catalyst-ligand interactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. The table below presents a comparison of different bromopyridines in this reaction.
Table 2: Representative Yields for the Sonogashira Coupling of Bromopyridines with Phenylacetylene
| Bromopyridine Derivative | Product | Representative Yield (%) | Reference |
| 2-Bromopyridine | 2-(Phenylethynyl)pyridine | ~85-95 | [4][5] |
| This compound | 4-(tert-Butyl)-2-(phenylethynyl)pyridine | ~80-90 (estimated) | N/A |
| 3-Bromopyridine | 3-(Phenylethynyl)pyridine | ~70-85 | [4][5] |
| 2-Amino-3-bromopyridine | 2-Amino-3-(phenylethynyl)pyridine | 96 | [4][5] |
Note: The yield for this compound is an estimation based on the reactivity of similar substrates. The yields for other substrates are representative and can vary based on specific reaction conditions.
In Sonogashira couplings, 2-bromopyridines are generally excellent substrates. The presence of the tert-butyl group is not expected to significantly hinder the reaction and may offer advantages in terms of solubility of the starting material and product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The following table provides a comparison of various 2-bromopyridines in this reaction.
Table 3: Representative Yields for the Buchwald-Hartwig Amination of 2-Bromopyridines with Morpholine
| 2-Bromopyridine Derivative | Product | Representative Yield (%) | Reference |
| 2-Bromopyridine | 2-(Morpholino)pyridine | ~90-98 | [6][7] |
| This compound | 4-(tert-Butyl)-2-(morpholino)pyridine | ~90-95 (estimated) | N/A |
| 2-Bromo-6-methylpyridine | 6-Methyl-2-(morpholino)pyridine | ~60 | [8] |
| 2-Chloro-3-aminopyridine | 3-Amino-2-(morpholino)pyridine | 86 | [9] |
Note: The yield for this compound is an estimation based on the reactivity of similar substrates. The yields for other substrates are representative and can vary based on specific reaction conditions.
The Buchwald-Hartwig amination of 2-bromopyridines is generally high-yielding. The electron-donating tert-butyl group in this compound is anticipated to facilitate this reaction, leading to excellent yields.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for reactions with this compound.
General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridines
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
General Protocol for Sonogashira Coupling of Bromopyridines
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the bromopyridine derivative, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add the terminal alkyne via syringe and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridines
Materials:
-
2-Bromopyridine derivative (1.0 equivalent)
-
Amine (1.2-1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 1.5-3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-bromopyridine derivative and the amine to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Visualizing the Synthetic Advantage
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized workflow for cross-coupling reactions of this compound.
Caption: Logical relationship of substituent effects contributing to the advantages of the target molecule.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-4-(tert-butyl)pyridine
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Bromo-4-(tert-butyl)pyridine is a valuable building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. This guide presents a comparative analysis of the two primary synthetic routes to this compound: direct halogenation of 4-(tert-butyl)pyridine and a Sandmeyer-like reaction of 2-amino-4-(tert-butyl)pyridine. The analysis focuses on a cost-benefit evaluation, supported by detailed experimental protocols and quantitative data, to aid in the selection of the most appropriate method for a given application.
Executive Summary
The synthesis of this compound can be effectively achieved through two main strategies. The direct bromination of readily available 4-(tert-butyl)pyridine offers a more straightforward approach, while the Sandmeyer-like reaction, starting from 2-amino-4-(tert-butyl)pyridine, presents a potentially higher-yielding but more complex alternative. The choice between these methods will largely depend on the specific requirements of the synthesis, including cost constraints, desired purity, and scale of production.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Direct Halogenation (with NBS) | Sandmeyer-like Reaction |
| Starting Material | 4-(tert-butyl)pyridine | 2-amino-4-(tert-butyl)pyridine |
| Key Reagents | N-Bromosuccinimide (NBS) | Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid |
| Reported Yield | Moderate to High (Estimated) | High (86-95% for methyl analog)[1] |
| Purity | Variable, may require extensive purification | Generally high after purification |
| Reaction Time | Typically several hours | Diazotization and subsequent reaction can take several hours |
| Estimated Cost per Gram | Lower | Potentially Higher (dependent on 2-amino-4-(tert-butyl)pyridine cost) |
| Scalability | Good | Good, with careful handling of diazonium intermediates |
| Key Hazard Considerations | NBS is a lachrymator and skin irritant. | Diazonium salts can be explosive; requires careful temperature control. Hydrobromic acid is corrosive. |
Logical Workflow for Method Selection
References
A Comparative Guide to the Synthetic Applications of 2-Bromo-4-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 2-Bromo-4-(tert-butyl)pyridine, a versatile heterocyclic building block in modern organic synthesis. Its unique combination of a reactive bromine atom at the 2-position and a sterically influential tert-butyl group at the 4-position makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] This document will compare its performance in key cross-coupling reactions, provide detailed experimental protocols, and contrast its reactivity with relevant alternatives.
Core Reactivity and Applications
This compound (CAS: 50488-34-1) is primarily utilized in palladium-catalyzed cross-coupling reactions.[2] The bromine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. The bulky tert-butyl group can influence the regioselectivity of reactions and affect the conformational properties of the final products.[1][2] The three most prominent applications are the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling this compound with various organoboron compounds, such as boronic acids or esters.[3][4] This reaction is fundamental for synthesizing biaryl and heteroaryl compounds, which are common motifs in drug molecules.[5] The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored for specific substrates.[4][6]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes various catalytic systems used for the Suzuki coupling of 2-bromopyridine derivatives. While specific data for the tert-butyl variant is extrapolated from similar substrates, these conditions serve as a strong starting point for optimization.
| Catalyst System (Catalyst / Ligand) | Boronic Acid Partner | Base | Solvent System | Temp (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | Phenylboronic Acid | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | ~81[4][6] | Effective for a range of arylboronic acids. |
| Pd(OAc)₂ / SPhos | Arylboronic Acid | K₂CO₃ | Toluene / H₂O | 100 | ~90-98[7] | Highly active catalyst, allows for lower catalyst loading. |
| Pd(PPh₃)₄ | Arylboronic Acid | K₂CO₃ | Toluene / H₂O | 100 | ~85-95[8] | Standard, reliable conditions. |
| PdCl₂(dppf) | Arylboronic Acid | K₃PO₄ | Dioxane | 100 | ~90-98[7] | Effective for a broad range of boronic acids. |
Note: Yields are based on studies using structurally similar substrates like 2-Bromo-4-methylpyridine and are representative.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of this compound with an arylboronic acid.[3][6]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the bromopyridine.
-
Reaction Conditions: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-(tert-butyl)pyridine.
Catalytic Cycle Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[9][10] This reaction is exceptionally valuable in pharmaceutical chemistry, where the aminopyridine scaffold is a privileged structure.[11] For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines.[1][12]
Comparative Performance in Buchwald-Hartwig Amination
The table below outlines representative catalytic systems for the amination of 2-bromopyridines. The bulky tert-butyl group may necessitate the use of sterically hindered phosphine ligands for optimal results.
| Catalyst System (Catalyst / Ligand) | Amine Partner | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / (±)-BINAP | Primary/Secondary Amines | NaOtBu | Toluene | 80-100 | 80-95[8][13] | A common and effective system for various amines. |
| Pd(OAc)₂ / XPhos | Primary/Secondary Amines | Cs₂CO₃ | Dioxane | 80-110 | 85-98[7][8] | Broad scope, effective for less reactive amines. |
| Pd₂(dba)₃ / dppp | Volatile Amines | NaOtBu | Toluene | 80 | 55-98[12] | Excellent for low-boiling-point amines in sealed tubes. |
Note: Yields are based on studies using structurally similar 2-bromopyridine substrates and are representative.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the amination of 2-bromopyridines.[13]
-
Reaction Setup: In a glovebox or using Schlenk techniques, charge a dry reaction vessel with the palladium precursor (e.g., [Pd₂(dba)₃], 0.9 mol%), the phosphine ligand (e.g., (±)-BINAP, 2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Wash the mixture with brine, dry the organic layer over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product or purify by flash column chromatography to obtain the pure 2-amino-4-(tert-butyl)pyridine derivative.
Catalytic Cycle Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[14][15] This reaction, co-catalyzed by palladium and copper, is instrumental in synthesizing alkynyl-pyridines, which are versatile intermediates in drug discovery and materials science.[2][16]
Comparative Performance in Sonogashira Coupling
The following table presents common catalytic systems for the Sonogashira coupling of bromopyridine derivatives.
| Catalyst System (Catalyst / Co-catalyst) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF / THF | 60-100 | 85-95[8][16] | Classic and highly effective system. |
| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | 25-65 | ~90[17] | Mild conditions suitable for sensitive substrates. |
| Pd(OAc)₂ / XPhos / CuI | XPhos | Cs₂CO₃ | Dioxane | 80 | 90-97[8] | Highly active ligand for challenging substrates. |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | ~97[18] | Air-stable precatalyst for copper-free coupling at room temp. |
Note: Yields are based on studies using various aryl bromides and are representative.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for a copper-co-catalyzed Sonogashira reaction.[16][17]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.). Introduce anhydrous, degassed solvent (e.g., THF) and base (e.g., Et₃N) via syringe. Finally, add the terminal alkyne (1.1 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C). Monitor for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-(tert-butyl)pyridine.
Catalytic Cycle Visualization
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
Comparison with Alternative Halogenated Pyridines
The choice of halogen on the pyridine ring is a critical parameter for controlling reactivity in cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[7][19] This predictable trend allows for selective functionalization of di- or polyhalogenated substrates.
Reactivity Comparison
| Substrate | Relative Reactivity | Typical Reaction Conditions | Notes |
| 2-Iodo-4-(tert-butyl)pyridine | Highest | Milder (e.g., lower temp, shorter time) | Most reactive C-X bond; ideal for selective coupling when other halogens are present.[7][17] |
| This compound | Intermediate | Standard conditions | A versatile and cost-effective balance of reactivity and stability. The most common choice.[2] |
| 2-Chloro-4-(tert-butyl)pyridine | Lowest | More forcing (e.g., higher temp, specialized ligands) | Least reactive C-X bond; requires more active catalysts (e.g., with bulky, electron-rich phosphine ligands).[20] |
Reactivity Hierarchy Visualization
Caption: Reactivity trend of 2-halopyridines in Pd-catalyzed cross-coupling.
Conclusion
This compound stands out as a highly valuable and versatile building block for synthetic chemists. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the predictable and efficient construction of complex molecular architectures. While 2-iodo analogs offer higher reactivity for selective transformations and 2-chloro analogs provide a lower-cost option for large-scale synthesis (albeit with more challenging reaction conditions), the 2-bromo derivative offers a robust and reliable balance of reactivity, stability, and cost-effectiveness, securing its role as an indispensable tool in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound | 50488-34-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. benchchem.com [benchchem.com]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. thieme-connect.com [thieme-connect.com]
assessing the stability of 2-Bromo-4-(tert-butyl)pyridine under various conditions
For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount for ensuring the robustness of synthetic routes and the quality of final products. This guide provides a framework for assessing the stability of 2-Bromo-4-(tert-butyl)pyridine under various conditions, offering a comparison with alternative brominated pyridine derivatives and detailing experimental protocols to generate crucial stability data.
Comparative Stability Profile
The bromine atom at the 2-position of this compound makes this position susceptible to nucleophilic substitution.[1][2] The electron-withdrawing nature of the pyridine ring nitrogen further facilitates this reactivity.[1] The bulky tert-butyl group at the 4-position provides steric hindrance, which can influence the regioselectivity of reactions.[1][2] Compared to other brominated pyridines, the tert-butyl group may also impart a degree of kinetic stability by sterically shielding the ring from certain reactions.
For a comprehensive understanding, a direct experimental comparison with other commercially available brominated pyridines under identical stress conditions is recommended.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a series of experiments are proposed. These protocols are designed to evaluate its resilience to common stress factors encountered in synthesis, purification, and storage.
Thermal Stability Assessment
This experiment aims to determine the thermal decomposition profile of the compound.
Methodology:
-
Instrumentation: Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 25 °C to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the weight loss as a function of temperature (TGA curve) and the heat flow (DSC curve).
-
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve and any thermal events like melting or boiling from the DSC curve.
pH Stability Profiling
This protocol assesses the compound's stability in aqueous solutions across a range of pH values.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, pH meter.
-
Reagents:
-
This compound standard solution (e.g., 1 mg/mL in acetonitrile).
-
Buffer solutions at pH 2, 4, 7, 9, and 12.
-
-
Procedure:
-
Prepare a series of solutions by diluting the stock solution of this compound in each buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25 °C and 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by HPLC to determine the remaining concentration of this compound.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation kinetics.
Photostability Evaluation
This experiment evaluates the degradation of the compound upon exposure to light.
Methodology:
-
Instrumentation: Photostability chamber with a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps), HPLC with a UV detector.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Place the solution in a quartz cuvette or a transparent container within the photostability chamber.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Expose the samples to a specified light intensity for a defined duration.
-
At various time intervals, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
-
Data Analysis: Compare the concentration of this compound in the exposed sample to the control sample at each time point to quantify the extent of photodegradation.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Thermal Stability Data for this compound and Comparators
| Compound | Melting Point (°C) | Onset of Decomposition (°C) |
| This compound | Experimental Data | Experimental Data |
| 2-Bromopyridine | Experimental Data | Experimental Data |
| 3-Bromopyridine | Experimental Data | Experimental Data |
| 4-Bromopyridine | Experimental Data | Experimental Data |
Table 2: pH Stability of this compound (% Remaining after 72h)
| pH | 25 °C | 40 °C |
| 2 | Experimental Data | Experimental Data |
| 4 | Experimental Data | Experimental Data |
| 7 | Experimental Data | Experimental Data |
| 9 | Experimental Data | Experimental Data |
| 12 | Experimental Data | Experimental Data |
Table 3: Photostability of this compound (% Remaining after Exposure)
| Time (hours) | Exposed Sample | Control Sample |
| 0 | 100 | 100 |
| 4 | Experimental Data | Experimental Data |
| 8 | Experimental Data | Experimental Data |
| 12 | Experimental Data | Experimental Data |
| 24 | Experimental Data | Experimental Data |
Visualizations
Diagrams illustrating the experimental workflow and potential degradation pathways provide a clear visual representation of the stability assessment process.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound under stress.
Conclusion
The stability of this compound is a critical parameter for its effective use in research and development. The experimental protocols and data presentation formats outlined in this guide provide a comprehensive framework for a thorough stability assessment. By systematically evaluating its behavior under thermal, pH, and photolytic stress, researchers can ensure the reliability of their synthetic processes and the integrity of their results. The data generated will also be invaluable for establishing appropriate storage and handling conditions for this versatile chemical intermediate.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-4-(tert-butyl)pyridine: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe handling and disposal of 2-Bromo-4-(tert-butyl)pyridine, ensuring the protection of personnel and the environment. Adherence to these procedures is critical for minimizing risks associated with this hazardous substance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, and it is imperative to handle it with the utmost care. The compound poses several risks upon exposure. Below is a summary of its hazard information.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., butyl rubber, nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors. |
Step-by-Step Disposal Protocol
The standard and regulated method for the disposal of this compound is through a licensed hazardous waste management company. There are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale. The following steps detail the proper procedure for accumulating and preparing this hazardous waste for professional disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
This waste stream must be segregated from other waste types. Specifically, it should be collected as halogenated organic waste . Do not mix with non-halogenated solvents or other incompatible waste streams.
2. Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container. The container should have a secure, tightly sealing lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.
4. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the liquid.
-
Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
5. Professional Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal, which will typically involve high-temperature incineration.
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-4-(tert-butyl)pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-4-(tert-butyl)pyridine, tailored for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 50488-34-1
-
Molecular Formula: C9H12BrN
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Standard/Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved | To protect eyes from splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | EN 374 | To prevent skin contact. Gloves must be inspected before use. |
| Fire/flame resistant and impervious clothing (Lab coat) | - | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Full-face respirator | NIOSH (US) or CEN (EU) approved | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure[1][2].
-
Before starting, ensure all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have a spill kit readily accessible.
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin, eyes, and clothing[3].
-
Avoid the formation of dust and aerosols[3].
-
Use spark-proof tools and explosion-proof equipment. Keep away from heat, sparks, open flames, and hot surfaces[3][4].
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, well-ventilated area in a tightly closed container[2][5].
-
Store under an inert atmosphere, at a temperature of 2-8°C.
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[6].
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician[6].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[6].
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if safe to do so.
-
Contain the spill using inert absorbent material.
-
Collect the absorbed material and place it in a suitable, closed container for disposal[3].
Disposal Plan
-
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with other waste.
-
Arrange for disposal by a licensed professional waste disposal service.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
